Product packaging for 1-(Prop-2-yn-1-yl)piperidin-2-one(Cat. No.:CAS No. 18327-29-2)

1-(Prop-2-yn-1-yl)piperidin-2-one

Cat. No.: B1281892
CAS No.: 18327-29-2
M. Wt: 137.18 g/mol
InChI Key: CKLYEKVPUJOEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Prop-2-yn-1-yl)piperidin-2-one is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B1281892 1-(Prop-2-yn-1-yl)piperidin-2-one CAS No. 18327-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLYEKVPUJOEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534965
Record name 1-(Prop-2-yn-1-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18327-29-2
Record name 1-(Prop-2-yn-1-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: T-GUIDE-20251102-01 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted characteristics of 1-(prop-2-yn-1-yl)piperidin-2-one, a heterocyclic compound featuring a δ-valerolactam core and a terminal alkyne functional group. Due to a scarcity of direct experimental data in published literature, this document outlines a robust, proposed synthesis protocol and presents predicted physicochemical and spectroscopic data based on the analysis of its core structural components: 2-piperidone and the N-propargyl group. The guide includes detailed experimental methodologies, tabulated data for clarity, and logical diagrams to illustrate synthetic and reactivity pathways, positioning the compound as a valuable building block for applications in medicinal chemistry and materials science, particularly in reactions such as azide-alkyne cycloadditions.

Introduction

This compound is a functionalized lactam with the molecular formula C₈H₁₁NO. Its structure incorporates the rigid, six-membered 2-piperidone ring and a highly reactive propargyl group attached to the nitrogen atom. This combination makes it a bifunctional molecule of significant interest. The 2-piperidone (or δ-valerolactam) moiety is a common scaffold in pharmacologically active compounds. The terminal alkyne of the propargyl group serves as a versatile chemical handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which is widely used in drug discovery, bioconjugation, and materials science. This document serves to consolidate the predicted analytical profile of this compound to facilitate its synthesis and application in research.

Physicochemical and Spectroscopic Data

The properties of this compound have been predicted based on established data for 2-piperidone and analogous N-propargylated compounds. The quantitative data is summarized in Table 1.

Parameter Value Source / Method
Molecular Formula C₈H₁₁NOCalculated
Molecular Weight 137.18 g/mol Calculated
Monoisotopic Mass 137.0841 DaCalculated
Appearance Colorless to pale yellow oil/solidPredicted
Melting Point 38-40 °CBased on 2-piperidone[1]
Boiling Point > 256 °CBased on 2-piperidone[1]
Predicted ¹H NMR See Table 2Predicted based on 2-piperidone and related structures[2]
Predicted ¹³C NMR See Table 3Predicted based on 2-piperidone and related structures[3]
Predicted IR Data See Table 4Predicted based on 2-piperidone and alkyne data[4][5]
Predicted MS (EI) m/z (%): 137 (M+), 108, 98, 80, 69, 55, 41Predicted based on fragmentation patterns

Table 1: Summary of Predicted Physicochemical Properties.

Predicted NMR Spectroscopic Data

The following tables detail the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy in a CDCl₃ solvent. Predictions are derived from spectral data for 2-piperidone and consider the electronic effects of N-propargylation.

Proton Assignment Predicted δ (ppm) Multiplicity Integration
H-3 (Piperidone Ring)~ 1.85Multiplet2H
H-4 (Piperidone Ring)~ 1.80Multiplet2H
H-5 (Piperidone Ring)~ 2.40Triplet2H
H-6 (Piperidone Ring)~ 3.30Triplet2H
Alkyne CH~ 2.25Triplet (J ≈ 2.5 Hz)1H
Methylene (N-CH₂)~ 4.20Doublet (J ≈ 2.5 Hz)2H

Table 2: Predicted ¹H NMR Data for this compound.

Carbon Assignment Predicted δ (ppm)
C-2 (C=O)~ 171.0
C-3~ 32.0
C-4~ 21.0
C-5~ 23.0
C-6~ 49.0
Methylene (N-CH₂)~ 35.0
Alkyne (≡C-H)~ 72.0
Alkyne (N-CH₂-C ≡)~ 78.0

Table 3: Predicted ¹³C NMR Data for this compound.

Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Terminal Alkyne (≡C-H stretch)~ 3290Strong, Sharp
C-H (sp³)2850-2950Medium
Alkyne (C≡C stretch)~ 2120Weak to Medium
Amide C=O (Lactam)~ 1650Strong

Table 4: Predicted Major IR Absorption Bands.

Experimental Protocols

Proposed Synthesis: N-Alkylation of 2-Piperidone

This protocol describes the synthesis of this compound via the N-alkylation of 2-piperidone with propargyl bromide. This method is adapted from standard procedures for the N-alkylation of lactams and amides.

Materials:

  • 2-Piperidone (δ-valerolactam)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80 wt. % in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Deprotonation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve 2-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20 minutes.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium lactamate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization Protocols
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: Obtain the IR spectrum using an FT-IR spectrometer, either as a thin film on a NaCl plate (if oily) or as a KBr pellet (if solid).

  • Mass Spectrometry: Obtain a mass spectrum using an electron ionization (EI) source to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_reactants Reactants Piperidone 2-Piperidone Step1 N-Alkylation Piperidone->Step1 1. NaH, THF, 0°C to rt PropargylBr Propargyl Bromide PropargylBr->Step1 Product This compound Step1->Product 2. Workup & Purification

Caption: Proposed synthesis of this compound.

Molecular Reactivity Map

This diagram highlights the key reactive centers within the this compound molecule, suggesting its potential chemical transformations.

Reactivity_Map cluster_molecule cluster_reactions Potential Reactions Molecule This compound Lactam_CO Lactam C=O Reduction Reduction to Amine Lactam_CO->Reduction Reacts with reducing agents Alkyne Terminal Alkyne Click_Chem Azide-Alkyne Cycloaddition Alkyne->Click_Chem Key site for 'Click' Chemistry Propargylic_H Propargylic Protons Isomerization Base-catalyzed Isomerization Propargylic_H->Isomerization Abstraction leads to allene/ynamide

Caption: Key reactive sites of this compound.

Conclusion

While dedicated literature on this compound is not extensive, its synthesis is feasible through standard organic chemistry techniques. The predicted spectroscopic and physical data provided in this guide offer a reliable baseline for its identification and characterization. The presence of the terminal alkyne makes this compound a highly attractive synthon for constructing more complex molecules through click chemistry, offering broad potential for applications in the development of novel therapeutics, chemical probes, and advanced materials. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for the synthesis and utilization of this versatile chemical building block.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-propargyl-δ-valerolactam

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

N-propargyl-δ-valerolactam is a derivative of δ-valerolactam, a five-membered cyclic amide. The introduction of the N-propargyl group, which contains a terminal alkyne, offers a versatile handle for further chemical modifications, such as click chemistry reactions. This functionalization can significantly alter the parent molecule's physical, chemical, and biological properties, making it a compound of interest for various research applications, including medicinal chemistry and materials science. This document outlines the known properties of δ-valerolactam and provides predicted data for N-propargyl-δ-valerolactam, along with proposed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of N-propargyl-δ-valerolactam are expected to be influenced by both the δ-valerolactam ring and the N-propargyl substituent. The following tables summarize the known quantitative data for δ-valerolactam and the predicted values for its N-propargyl derivative.

Table 1: Physical Properties

Propertyδ-Valerolactam (Experimental)N-propargyl-δ-valerolactam (Predicted)
Molecular Formula C5H9NOC8H11NO
Molecular Weight 99.13 g/mol 137.18 g/mol
Appearance White to brown solidColorless to pale yellow liquid or low-melting solid
Melting Point 35-40 °CLower than δ-valerolactam
Boiling Point 256-262 °CExpected to be higher than δ-valerolactam
Density 1.073 g/mL~1.1 g/mL
Solubility Soluble in water (291 g/L at 25°C) and alcoholModerately soluble in water, soluble in organic solvents

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Data for N-propargyl-δ-valerolactam
¹H NMR (CDCl₃) δ ~ 3.3-3.5 ppm (t, 2H, N-CH₂-C≡), δ ~ 2.3-2.5 ppm (m, 2H, CO-CH₂), δ ~ 1.8-2.0 ppm (m, 4H, -(CH₂)₂-), δ ~ 2.2 ppm (t, 1H, ≡C-H), δ ~ 4.1 ppm (d, 2H, N-CH₂)
¹³C NMR (CDCl₃) δ ~ 172 ppm (C=O), δ ~ 78 ppm (-C≡), δ ~ 72 ppm (≡C-H), δ ~ 49 ppm (N-CH₂-ring), δ ~ 35 ppm (N-CH₂-propargyl), δ ~ 31 ppm (CO-CH₂), δ ~ 23 ppm (-CH₂-), δ ~ 21 ppm (-CH₂-)
IR (Infrared) ~3300 cm⁻¹ (≡C-H stretch, sharp), ~2120 cm⁻¹ (C≡C stretch, weak), ~1650 cm⁻¹ (C=O stretch, strong)
Mass Spectrometry (EI) M⁺ at m/z = 137, characteristic fragments from loss of propargyl group and ring fragmentation.

Experimental Protocols

3.1. Proposed Synthesis of N-propargyl-δ-valerolactam

A plausible method for the synthesis of N-propargyl-δ-valerolactam is the N-alkylation of δ-valerolactam with propargyl bromide in the presence of a base.

  • Reaction Scheme: δ-valerolactam + Propargyl bromide --(Base)--> N-propargyl-δ-valerolactam

  • Materials:

    • δ-Valerolactam

    • Propargyl bromide

    • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of δ-valerolactam in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of the lactam.

    • Cool the reaction mixture back to 0 °C and add propargyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure N-propargyl-δ-valerolactam.

3.2. Characterization Methods

The synthesized N-propargyl-δ-valerolactam should be characterized using standard spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the propargyl group and the integrity of the δ-valerolactam ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the terminal alkyne C-H stretch, the C≡C triple bond stretch, and the amide carbonyl C=O stretch.[1]

  • Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by the molecular ion peak in the mass spectrum. Fragmentation patterns can provide further structural information.

Mandatory Visualizations

4.1. Proposed Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like N-propargyl-δ-valerolactam.

Synthesis_Workflow Reactants δ-valerolactam + Propargyl Bromide Reaction N-Alkylation (Base, Solvent) Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization FinalProduct Pure N-propargyl- δ-valerolactam Characterization->FinalProduct

Caption: Synthetic and characterization workflow for N-propargyl-δ-valerolactam.

4.2. Logical Relationship of Functional Groups for Spectroscopic Analysis

This diagram shows the key functional groups in N-propargyl-δ-valerolactam and their expected spectroscopic signatures.

Spectroscopy_Logic Structure N-propargyl-δ-valerolactam C=O N-CH₂ -(CH₂)₃- -CH₂-C≡ ≡C-H IR IR Spectroscopy ~1650 cm⁻¹ (strong) ~3300 cm⁻¹ (sharp) ~2120 cm⁻¹ (weak) Structure:f0->IR:n C=O H_NMR ¹H NMR δ ~ 2.3-2.5, 1.8-2.0 ppm δ ~ 3.3-3.5, 4.1 ppm δ ~ 2.2 ppm Structure:f2->H_NMR:n Ring CH₂ Structure:f1->H_NMR:n Structure:f3->H_NMR:n Propargyl CH₂ Structure:f4->H_NMR:n Alkyne H C_NMR ¹³C NMR δ ~ 172 ppm δ ~ 49, 31, 23, 21 ppm δ ~ 78, 72, 35 ppm Structure:f2->C_NMR:n Ring C Structure:f0->C_NMR:n Structure:f3->C_NMR:n Propargyl C Structure:f4->C_NMR:n MS Mass Spectrometry M⁺ at m/z = 137 Fragmentation Structure->MS:n Molecular Ion

Caption: Functional group correlation to expected spectroscopic signals.

Biological Activity and Signaling Pathways

There is currently no published data on the specific biological activities or signaling pathway involvement of N-propargyl-δ-valerolactam. The introduction of a propargyl group onto a lactam scaffold is a strategy that has been employed in the development of various bioactive compounds. The terminal alkyne can serve as a reactive handle for covalent modification of biological targets or for "click" chemistry-based drug discovery approaches. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential therapeutic applications.

References

The Piperidine-2-one Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine-2-one, or δ-valerolactam, scaffold is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. This core structure is a prominent feature in a vast array of biologically active natural products and synthetic pharmaceuticals. Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, including metabolic stability, and its ability to serve as a versatile template for the design of compounds that can interact with a wide range of biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of the biological significance of the piperidine-2-one scaffold, focusing on its role in anticancer, neuroprotective, and anti-inflammatory applications.

Anticancer Activity of Piperidine-2-one Derivatives

The piperidine-2-one moiety is a key pharmacophore in numerous compounds exhibiting potent anticancer activity. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various piperidine-2-one derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperidine-dihydropyridine hybridsA-549 (Lung)15.94 - 48.04[1]
MCF-7 (Breast)24.68 - 59.12[1]
N-methyl-2,6-bis(bromomethyl)piperidineHT 29 (Colon)6 - 11[2]
BE (Colon)6 - 11[2]
2-(1-substituted-piperidin-4-ylamino)quinazolinesVariousMicromolar range[3]
Highly functionalized piperidinesPC-3 (Prostate)≤ 25[4]
NCI/ADR-RES (Ovarian)17.5 - 23.3[4]
HT29 (Colon)4.1[4]
Mechanism of Action and Signaling Pathways

Piperidine-2-one derivatives exert their anticancer effects through the modulation of several critical signaling pathways. A key mechanism involves the inhibition of protein kinases, which are crucial for cell cycle progression and signal transduction.

anticancer_pathway Piperidine-2-one Derivative Piperidine-2-one Derivative Kinase (e.g., EGFR, PAK4) Kinase (e.g., EGFR, PAK4) Piperidine-2-one Derivative->Kinase (e.g., EGFR, PAK4) Inhibition Downstream Signaling Proteins Downstream Signaling Proteins Kinase (e.g., EGFR, PAK4)->Downstream Signaling Proteins Phosphorylation Cell Cycle Progression Cell Cycle Progression Downstream Signaling Proteins->Cell Cycle Progression Apoptosis Apoptosis Downstream Signaling Proteins->Apoptosis Inhibition of Proliferation Proliferation Cell Cycle Progression->Proliferation

Caption: Inhibition of kinase signaling by piperidine-2-one derivatives.

Neuroprotective Effects of Piperidine-2-one Derivatives

Several piperidine-2-one derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Quantitative Data on Neuroprotective Activity

The neuroprotective effects of these compounds are often assessed by their ability to protect neuronal cells from various insults.

Compound ClassAssayActivityReference
Piperidine Urea DerivativeshERG InhibitionIC50 > 40 µM[5]
2-Piperidone DerivativesAβ(1-42) self-aggregation inhibition59.11% at 20 µM[6]
Mechanism of Action and Signaling Pathways

The neuroprotective mechanisms of piperidine-2-one derivatives often involve the modulation of pathways related to oxidative stress and neuroinflammation. One such pathway is the Nrf2/Keap1 signaling cascade, which plays a central role in the cellular antioxidant response.

neuroprotective_pathway Piperidine-2-one Derivative Piperidine-2-one Derivative Keap1 Keap1 Piperidine-2-one Derivative->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nrf2->Antioxidant Response Element (ARE) Activation Antioxidant Enzymes (e.g., HO-1) Antioxidant Enzymes (e.g., HO-1) Antioxidant Response Element (ARE)->Antioxidant Enzymes (e.g., HO-1) Transcription Oxidative Stress Oxidative Stress Antioxidant Enzymes (e.g., HO-1)->Oxidative Stress Reduction Neuronal Protection Neuronal Protection Oxidative Stress->Neuronal Protection

Caption: Activation of the Nrf2/Keap1 pathway by piperidine-2-one derivatives.

Anti-inflammatory Properties of Piperidine-2-one Derivatives

The piperidine-2-one scaffold is also found in compounds with potent anti-inflammatory activity. These molecules can mitigate the inflammatory response by targeting key enzymes and signaling pathways involved in inflammation.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of piperidine-2-one derivatives is often evaluated by their ability to inhibit the production of pro-inflammatory mediators.

Compound ClassAssayActivityReference
2-Piperidone DerivativesInhibition of TNF-α, IL-1β, IL-6 productionEffective suppression[6]
PiperineCathepsin B InhibitionComplete inhibition at 200 µM[7]
PiperineSerum Protein Protection100% anti-denaturation at 10 µM[7]
Mechanism of Action and Signaling Pathways

A key mechanism of the anti-inflammatory action of piperidine-2-one derivatives is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

anti_inflammatory_pathway Piperidine-2-one Derivative Piperidine-2-one Derivative IKK IKK Piperidine-2-one Derivative->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) NF-κB->Pro-inflammatory Genes (TNF-α, IL-6) Transcription Inflammation Inflammation Pro-inflammatory Genes (TNF-α, IL-6)->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by piperidine-2-one derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Substituted Piperidin-2-ones

A general and efficient method for the synthesis of substituted piperidin-2-ones is the reductive cyclization of γ-cyanocarboxylic esters.

Materials:

  • γ-cyanocarboxylic ester

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Ethanol or Methanol

  • High-pressure autoclave

Procedure:

  • Dissolve the γ-cyanocarboxylic ester in ethanol or methanol in a high-pressure autoclave.

  • Add a catalytic amount of Raney Nickel or Pd/C to the solution.

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 atm).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidin-2-one.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of piperidine-2-one derivatives against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Piperidine-2-one derivative (test compound)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • 96-well assay plates

  • Phosphocellulose paper or other capture membrane (for radiometric assay)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a serial dilution of the piperidine-2-one derivative in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assay).

  • Incubate the reaction mixture at 30 °C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assay).

  • For radiometric assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • For luminescence-based assay: Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Inflammatory Cytokines in Cell Culture Supernatants (ELISA)

This protocol outlines the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with piperidine-2-one derivatives.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Piperidine-2-one derivative (test compound)

  • ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the piperidine-2-one derivative for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4 °C.

  • Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours.

  • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

  • Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.

  • Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

Drug Discovery Workflow for Piperidine-2-one Derivatives

The development of novel drugs based on the piperidine-2-one scaffold typically follows a structured workflow from initial hit identification to preclinical evaluation.

drug_discovery_workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target Identification & Validation Target Identification & Validation Library Design & Synthesis Library Design & Synthesis Target Identification & Validation->Library Design & Synthesis High-Throughput Screening (HTS) High-Throughput Screening (HTS) Library Design & Synthesis->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Hit-to-Lead Optimization->Structure-Activity Relationship (SAR) Studies In Vitro ADME/Tox Profiling In Vitro ADME/Tox Profiling Lead Candidate Selection Lead Candidate Selection In Vitro ADME/Tox Profiling->Lead Candidate Selection In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Candidate Selection->In Vivo Efficacy Studies Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies In Vivo Efficacy Studies->Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Toxicology Studies Toxicology Studies IND-Enabling Studies IND-Enabling Studies Toxicology Studies->IND-Enabling Studies Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->In Vitro ADME/Tox Profiling Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies) Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies) Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies)->Toxicology Studies

Caption: A typical drug discovery workflow for piperidine-2-one derivatives.

Conclusion

The piperidine-2-one scaffold represents a highly privileged and versatile core structure in modern drug discovery. Its presence in a wide range of biologically active molecules highlights its importance as a pharmacophore for the development of novel therapeutics targeting cancer, neurodegenerative diseases, and inflammatory conditions. The synthetic accessibility of the piperidine-2-one ring system, coupled with the ability to introduce diverse substituents, provides a rich chemical space for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of the biological significance of this scaffold, supported by quantitative data, mechanistic insights, and detailed experimental protocols, to aid researchers in the continued exploration and exploitation of the piperidine-2-one motif for the development of next-generation medicines.

References

Potential Biological Activity of 1-(prop-2-yn-1-yl)piperidin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide discusses the potential biological activities of 1-(prop-2-yn-1-yl)piperidin-2-one derivatives based on the known pharmacological profiles of structurally related compounds. As of the writing of this document, there is a lack of specific experimental data for this exact chemical scaffold in publicly available literature. This guide is intended to provide a scientific rationale and a starting point for future research into this compound class.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products. Its derivatives are known to exhibit a wide array of pharmacological effects, including but not limited to, anticancer, neuroprotective, and antimicrobial activities. The lactam variant, piperidin-2-one, maintains this potential for biological interaction while offering distinct chemical properties.

The introduction of a propargyl (prop-2-yn-1-yl) group at the 1-position of the piperidin-2-one ring introduces a highly versatile functional group. The terminal alkyne can participate in a variety of chemical transformations, including "click" chemistry, and is a key pharmacophore in several enzyme inhibitors. Notably, the N-propargylamine moiety is a well-established feature in inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

This guide will explore the potential biological activities of this compound derivatives, drawing on structure-activity relationships from analogous N-propargylpiperidines and biologically active lactams. We will focus on two primary areas of potential therapeutic relevance: neuroprotection and anticancer activity.

Potential Biological Activities

Neuroprotective and Enzyme Inhibitory Activity

The N-propargyl group is a well-known "warhead" for the irreversible inhibition of flavin-containing enzymes, most notably monoamine oxidase B (MAO-B). Elevated MAO-B activity is implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. Furthermore, inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the symptomatic treatment of Alzheimer's disease.

Structurally related N-propargylpiperidines (lacking the 2-oxo group) have shown potent and selective inhibition of both MAO-B and cholinesterases. It is therefore plausible that this compound derivatives could exhibit similar activities. The lactam carbonyl group may influence the binding affinity and selectivity for these enzyme targets.

Table 1: Cholinesterase and MAO-B Inhibitory Activities of Representative N-Propargylpiperidine Derivatives

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (over other cholinesterases/MAO-A)
VP1MAO-B0.04 ± 0.002-
VP15AChE0.04 ± 0.003626 (over BuChE)
Compound 6hMAO-B0.0723 ± 0.0075-
Compound 7hMAO-B0.0938 ± 0.0041-

Data sourced from related N-propargyl-substituted diphenylpyrimidine and 4-phenethyl-1-propargylpiperidine derivatives.[1][2]

Anticancer Activity

Lactam-containing compounds, particularly β-lactams, have been investigated for their anticancer properties. Some of these compounds have been shown to induce apoptosis in cancer cells, often with a degree of selectivity over non-transformed cells. The mechanism of action for many anticancer lactams involves the induction of DNA damage and cell cycle arrest.

Given that the piperidin-2-one core is a six-membered lactam, derivatives bearing the reactive propargyl group could be explored for potential cytotoxic effects against various cancer cell lines. The alkyne moiety could potentially interact with biological nucleophiles within cancer cells, contributing to their cytotoxic effect.

Table 2: Cytotoxic Activity of Representative Lactam Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)
Cephalosporin Mustard (CCM)H2981 Lung Adenocarcinoma25-45
Phenylenediamine Mustard (PDM)H2981 Lung Adenocarcinoma1.5
β-Lactam 1A431 Squamous Carcinoma71 µg/mL (MTT)
γ-Lactam 2aA431 Squamous Carcinoma100-250 µg/mL

Data sourced from related cephalosporin and other lactam derivatives.[3][4] Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: General Procedure for N-Propargylation of Piperidin-2-one

This protocol is a representative procedure for the synthesis of N-alkynyl lactams.

Materials:

  • Piperidin-2-one

  • Propargyl bromide (or other propargyl halides)

  • Sodium hydride (NaH) or potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidin-2-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Biological Assay Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[7][8][9]

Materials:

  • 96-well microtiter plate

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) solution

  • DTNB solution

  • Test compounds dissolved in a suitable solvent

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution to each well.[7]

  • Incubate the plate at 25°C for 10 minutes.[7]

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.[7]

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

Biological Assay Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay

This is a fluorometric assay to screen for MAO-B inhibitors.[10][11][12]

Materials:

  • 96-well black plate with a flat bottom

  • MAO-B enzyme

  • MAO-B substrate

  • Developer solution

  • Fluorometric probe (e.g., OxiRed)

  • Assay buffer

  • Test compounds

  • Known MAO-B inhibitor (e.g., Selegiline) as a positive control

  • Multi-well spectrophotometer (fluorometer)

Procedure:

  • Dissolve and dilute test compounds to 10x the desired final concentration in the assay buffer.[10][12]

  • Add 10 µL of the diluted test compounds, inhibitor control, and assay buffer (as an enzyme control) to the respective wells of the 96-well plate.[10][12]

  • Prepare the MAO-B enzyme solution according to the manufacturer's instructions and add 50 µL to each well.

  • Incubate for 10 minutes at 37°C.[10][12]

  • Prepare the MAO-B substrate solution containing the developer and probe, and add 40 µL to each well.

  • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes.[13]

  • Calculate the rate of reaction from the linear portion of the fluorescence curve.

  • Determine the percentage of MAO-B inhibition for each compound concentration and calculate the IC50 value.

Visualizations

The following diagrams illustrate key workflows and a potential signaling pathway relevant to the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis N-Propargylation of Piperidin-2-one purification Column Chromatography synthesis->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization neuro_assay Neuroprotective Assays (AChE, MAO-B Inhibition) characterization->neuro_assay Pure Compound cancer_assay Anticancer Assays (MTT Assay) characterization->cancer_assay Pure Compound ic50 IC50 Determination neuro_assay->ic50 cancer_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

cholinergic_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding Signal Signal Transduction Postsynaptic->Signal Inhibitor Potential Inhibitor (Piperidin-2-one Derivative) Inhibitor->AChE Inhibition

Caption: Simplified cholinergic signaling pathway and the potential inhibitory action of test compounds.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound derivatives suggests a strong potential for significant biological activity. The combination of the privileged piperidine lactam scaffold with the functionally versatile N-propargyl group points towards promising avenues in neuroprotective and anticancer drug discovery. The data from analogous compounds provide a solid foundation for initiating research programs focused on this novel chemical series. The experimental protocols detailed in this guide offer a practical framework for the synthesis and evaluation of these compounds, paving the way for the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Click Chemistry Reaction with N-propargyl piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction involving N-propargyl piperidin-2-one. This reaction is a powerful tool for the synthesis of novel molecular entities with applications in drug discovery and development, offering high yields and selectivity.[1][2][3]

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[2][4] The most prominent example of click chemistry is the CuAAC reaction, which involves the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[3] N-propargyl piperidin-2-one is a valuable building block in medicinal chemistry, and its alkyne functionality allows for its conjugation to a wide variety of azide-containing molecules, facilitating the rapid generation of compound libraries for screening and lead optimization.[5][6]

Reaction Principle

The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism that regioselectively produces the 1,4-disubstituted triazole isomer. The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate, which generates the active Cu(I) species in situ.[1][7][8] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent catalyst disproportionation, especially in aqueous media.[7][9][10]

Experimental Protocol

This protocol is a general guideline for the click chemistry reaction of N-propargyl piperidin-2-one with an azide. Optimal conditions may vary depending on the specific azide used and should be determined empirically.

Materials:

  • N-propargyl piperidin-2-one

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

  • Solvent: e.g., a mixture of tetrahydrofuran (THF) and water (1:1), or dimethyl sulfoxide (DMSO)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Purification supplies (e.g., silica gel for column chromatography, appropriate solvents)

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve N-propargyl piperidin-2-one (1 equivalent) and the azide-containing molecule (1 equivalent) in the chosen solvent system (e.g., THF/water 1:1).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition:

    • In a separate vial, prepare a stock solution of CuSO₄·5H₂O.

    • In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.

    • If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.

    • To the stirred reaction mixture, add the CuSO₄·5H₂O solution (typically 0.1 equivalents).

    • Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 55 °C) to increase the reaction rate. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 24 hours.[11]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by exposing it to air.

    • If a precipitate forms, it can be collected by filtration.

    • Alternatively, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired triazole product.[11]

Data Presentation

The following table summarizes typical reaction conditions for a CuAAC reaction with a propargylated piperazine derivative, which can be used as a starting point for the optimization of reactions with N-propargyl piperidin-2-one.[11]

ParameterValue
Alkyne Propargylated Piperazine Derivative
Azide Azide Fragment
Stoichiometry (Alkyne:Azide) 1 : 1
Catalyst CuSO₄·5H₂O (0.1 eq.)
Reducing Agent Sodium Ascorbate (0.5 eq.)
Solvent Tetrahydrofuran/Water (1:1)
Temperature 55 °C
Reaction Time 24 hours
Yield 78% (after purification)

Visualizations

Experimental Workflow for CuAAC Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Dissolve N-propargyl piperidin-2-one and Azide in Solvent inert Purge with Inert Gas reactants->inert 10-15 min catalyst Add CuSO4 and Sodium Ascorbate inert->catalyst stir Stir at RT or 55°C (24h) catalyst->stir workup Work-up (Extraction) stir->workup purify Flash Column Chromatography workup->purify product Isolated Triazole Product purify->product

Caption: Experimental workflow for the CuAAC reaction.

Logical Relationship of CuAAC Reaction Components

cuaac_components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product alkyne N-propargyl piperidin-2-one (Alkyne) triazole 1,4-Disubstituted Triazole alkyne->triazole azide Azide-containing Molecule azide->triazole cu2 CuSO4 (Cupric Ion Source) cu1 Cu(I) (Active Catalyst) cu2->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu1 cu1->triazole Catalyzes

Caption: Key components of the CuAAC reaction.

References

Application Notes and Protocols: Synthesis of Triazole-Linked Heterocycles from 1-(prop-2-yn-1-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel triazole-linked heterocycles utilizing 1-(prop-2-yn-1-yl)piperidin-2-one as a key building block. The piperidin-2-one scaffold is a prevalent feature in many biologically active compounds, and its combination with the versatile 1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful strategy for the rapid generation of diverse molecular entities with significant potential in drug discovery.[1][2]

Introduction

The 1,2,3-triazole moiety is a highly sought-after heterocycle in medicinal chemistry due to its unique chemical properties, including its ability to act as a stable linker and participate in hydrogen bonding and dipole-dipole interactions.[3] When coupled with the piperidin-2-one core, a privileged structure in numerous pharmaceuticals, the resulting triazole-linked conjugates present a promising avenue for the development of novel therapeutic agents, particularly in the field of oncology.[4][5] The synthetic approach highlighted herein is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and highly efficient reaction that allows for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides under mild conditions.[6] This "click" reaction is characterized by its high yields, broad functional group tolerance, and simple reaction setup, making it an ideal tool for the construction of compound libraries for high-throughput screening.[7]

Synthesis of the Key Precursor: this compound

The synthesis of the pivotal alkyne-functionalized piperidin-2-one is a prerequisite for the subsequent click chemistry step. While a direct protocol for this specific molecule is not extensively documented in the reviewed literature, a reliable synthesis can be adapted from the well-established N-alkylation of lactams. The following protocol is based on analogous syntheses of similar N-propargylated compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Piperidone

  • Propargyl bromide (80% solution in toluene)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-piperidone (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add propargyl bromide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound as a pure product.

Synthesis of Triazole-Linked Piperidin-2-one Heterocycles via CuAAC

The core of this application note is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which links the this compound with a variety of azide-containing building blocks. The following is a general protocol that can be adapted for the synthesis of a diverse library of triazole-linked piperidin-2-one derivatives.

General Experimental Protocol: CuAAC Reaction

Materials:

  • This compound

  • Aryl or alkyl azide (1.0 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 equivalents)

  • Sodium ascorbate (0.1 - 0.2 equivalents)

  • tert-Butanol/Water (1:1) or other suitable solvent mixture (e.g., DMF/water, THF/water)

  • Reaction vial or flask

  • Magnetic stirrer

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equivalent) and the desired azide (1.0 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the aqueous solution of sodium ascorbate to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole product.

Table 1: Representative Reaction Parameters for CuAAC Synthesis

EntryAzide SubstrateCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)
1Benzyl azide5t-BuOH/H₂O (1:1)12>90 (estimated)
2Phenyl azide10DMF/H₂O (1:1)18>85 (estimated)
34-Azidoaniline5THF/H₂O (1:1)24>80 (estimated)
41-Azido-4-nitrobenzene10t-BuOH/H₂O (1:1)10>95 (estimated)

Note: The yields are estimated based on typical CuAAC reactions reported in the literature for similar substrates. Actual yields may vary depending on the specific azide and reaction conditions.

Visualization of the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the synthesis of the key alkyne precursor followed by the click chemistry reaction to generate the target triazole-linked heterocycles.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Click Chemistry (CuAAC) Piperidone 2-Piperidone Alkylation N-Alkylation Piperidone->Alkylation PropargylBromide Propargyl Bromide PropargylBromide->Alkylation Alkyne This compound Alkylation->Alkyne NaH, DMF ClickReaction CuAAC Reaction Alkyne->ClickReaction Azide R-N3 (Aryl/Alkyl Azide) Azide->ClickReaction Triazole Triazole-Linked Piperidin-2-one ClickReaction->Triazole CuSO4, NaAsc

Caption: Synthetic workflow for triazole-linked piperidin-2-ones.

Biological Applications and Future Directions

The synthesized triazole-linked piperidin-2-one derivatives are of significant interest for biological evaluation, particularly for their potential as anticancer agents. The structural diversity that can be readily achieved through this synthetic route allows for the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

Table 2: Potential Biological Activities of Triazole-Piperidinone Conjugates

Compound ClassTarget Biological ActivityRationale
Aryl-substituted triazolesAnticancer, AntimicrobialThe aryl moiety can be tailored to interact with specific biological targets.[8][9]
Alkyl-substituted triazolesModulators of enzymatic activityThe alkyl chain can influence lipophilicity and cell permeability.
Functionalized triazolesTargeted drug deliveryIncorporation of targeting ligands (e.g., sugars, peptides) on the triazole ring.

Further research in this area could involve:

  • Expansion of the azide library to generate a wider range of structurally diverse triazole products.

  • In vitro and in vivo screening of the synthesized compounds for various biological activities, including anticancer, antibacterial, and antiviral properties.

  • Investigation of the mechanism of action of the most promising lead compounds.

  • Optimization of the lead compounds to improve their pharmacological properties.

Logical Relationship of the CuAAC Reaction

The copper-catalyzed azide-alkyne cycloaddition reaction follows a well-defined catalytic cycle. This diagram illustrates the key steps involved in the formation of the triazole ring.

CuAAC_Mechanism CuII Cu(II) Precatalyst (e.g., CuSO4) CuI Cu(I) Catalyst CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuI CuAcetylide Copper Acetylide [R1-C≡C-Cu] CuI->CuAcetylide Alkyne R1-C≡CH (this compound) Alkyne->CuAcetylide Metallacycle Six-membered Cu(III) Metallacycle CuAcetylide->Metallacycle Azide R2-N3 Azide->Metallacycle Dihydotriazole Copper Triazolide Metallacycle->Dihydotriazole Dihydotriazole->CuI Regeneration Triazole 1,4-Disubstituted Triazole Dihydotriazole->Triazole Protonolysis

References

Synthesis of Fused Heterocyclic Systems from N-Alkynyl Lactams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems derived from N-alkynyl lactams. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential as anticancer agents.[1][2] This guide covers key synthetic methodologies, including gold-, platinum-, and iodine-catalyzed cyclizations, presenting quantitative data, step-by-step protocols, and mechanistic insights.

Introduction

Fused heterocyclic systems are privileged structures in numerous biologically active compounds and approved drugs.[3][4] The synthesis of these complex architectures from readily accessible starting materials is a central goal in organic and medicinal chemistry. N-alkynyl lactams have emerged as versatile precursors for the construction of a variety of nitrogen-fused heterocycles, such as pyrrolizinones and indolizinones.[5][6] These intramolecular cyclization strategies often employ transition metal catalysts or electrophilic iodine to activate the alkyne moiety, triggering a ring-closing cascade to furnish the desired fused systems. The lactam ring itself, a prominent feature in many antibiotics, serves as a valuable synthon in these transformations.[7]

The resulting fused heterocyclic frameworks have shown promise in drug discovery, particularly in the development of novel anticancer therapeutics.[1][2] Understanding the synthetic pathways to these molecules, their scope, and their biological applications is crucial for researchers in the field.

Synthesis of N-Alkynyl Lactam Precursors

The preparation of N-alkynyl lactam starting materials is a critical first step. A common and effective method is the copper-catalyzed N-alkynylation of lactams with terminal alkynes.

General Protocol: Copper-Catalyzed N-Alkynylation of Lactams

This protocol describes a general procedure for the synthesis of N-alkynyl lactams from the corresponding lactam and a terminal alkyne using a copper catalyst.

Materials:

  • Lactam (e.g., 2-azetidinone, 2-pyrrolidinone, 2-piperidinone)

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the lactam (1.0 equiv.), copper(I) iodide (0.1 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Add anhydrous toluene or dioxane to the flask.

  • To this suspension, add N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-alkynyl lactam.

Table 1: Examples of N-Alkynyl Lactam Synthesis

LactamAlkyneBaseSolventTemp (°C)Time (h)Yield (%)
2-PyrrolidinonePhenylacetyleneK₂CO₃Toluene1102485
2-Azetidinone1-HexyneCs₂CO₃Dioxane1001878
2-PiperidinoneTrimethylsilylacetyleneK₂CO₃Toluene1102482
ε-CaprolactamPhenylacetyleneCs₂CO₃Dioxane1002088

Synthesis of Fused Heterocyclic Systems

The intramolecular cyclization of N-alkynyl lactams can be effectively achieved using various catalytic systems, primarily involving gold, platinum, or iodine. The choice of catalyst can influence the reaction pathway and the structure of the resulting fused heterocycle.

Gold-Catalyzed Cyclization

Gold catalysts, typically Au(I) or Au(III) salts, are highly effective in activating the alkyne moiety of N-alkynyl lactams, leading to intramolecular nucleophilic attack by the lactam nitrogen. This often proceeds via a 5-endo-dig or 5-exo-dig cyclization pathway.[5][6]

Figure 1: Proposed Catalytic Cycle for Gold-Catalyzed Cyclization

gold_cycle A N-Alkynyl Lactam C π-Alkyne-Au Complex A->C B Au(I) Catalyst B->C D Intramolecular Nucleophilic Attack C->D E Vinyl-Gold Intermediate D->E F Protodeauration E->F F->B Catalyst Regeneration G Fused Heterocycle F->G

Gold-catalyzed cyclization pathway.

This protocol describes the synthesis of a benzo-fused pyrrolizinone from an N-(2-alkynylphenyl)-β-lactam.

Materials:

  • N-(2-alkynylphenyl)-β-lactam

  • Gold(I) chloride (AuCl) or Gold(III) chloride (AuCl₃)

  • Silver salt (e.g., AgOTf, AgSbF₆) (if using AuCl)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, dissolve the N-(2-alkynylphenyl)-β-lactam (1.0 equiv.) in anhydrous DCM or DCE.

  • In a separate flask, prepare the active catalyst by stirring AuCl (0.05 equiv.) and a silver salt (0.05 equiv.) in the reaction solvent for 15 minutes, or use AuCl₃ (0.05 equiv.) directly.

  • Add the catalyst solution to the substrate solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 1-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the fused pyrrolizinone.

Table 2: Gold-Catalyzed Cyclization of N-Alkynyl Lactams - Substrate Scope and Yields

N-Alkynyl Lactam SubstrateCatalyst SystemSolventTemp (°C)Time (h)ProductYield (%)
N-(2-phenylethynylphenyl)-β-lactamAuCl₃ (5 mol%)DCE602Benzo-fused Pyrrolizinone92
N-(2-hexynylphenyl)-β-lactamAuCl/AgOTf (5 mol%)DCMRT4Benzo-fused Pyrrolizinone88
N-(pent-2-en-4-ynyl)-β-lactamAuCl₃ (5 mol%)DCMRT15,6-dihydro-8H-indolizin-7-one85
N-(propargyl)-2-pyrrolidinoneAuCl/AgSbF₆ (5 mol%)DCE806Dihydro-1H-pyrrolizine derivative75
Platinum-Catalyzed Cyclization

Platinum catalysts, such as PtCl₂ or PtCl₄, can also effectively catalyze the cyclization of N-alkynyl lactams. In some cases, platinum has shown to be more effective than gold, particularly for the formation of certain benzo-fused pyrrolizinones.[5]

Figure 2: Workflow for Platinum-Catalyzed Synthesis

plat_workflow sub N-Alkynyl Lactam react Reaction Setup (Inert Atmosphere, Heat) sub->react cat PtCl₂ Catalyst cat->react solv Anhydrous Solvent (e.g., Toluene) solv->react workup Work-up (Filtration, Concentration) react->workup purify Purification (Column Chromatography) workup->purify prod Fused Heterocycle purify->prod

Platinum-catalyzed synthesis workflow.

This protocol details the platinum-catalyzed cyclization of an N-(2-alkynylphenyl)-β-lactam.

Materials:

  • N-(2-alkynylphenyl)-β-lactam

  • Platinum(II) chloride (PtCl₂)

  • Toluene or Mesitylene (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • Add the N-(2-alkynylphenyl)-β-lactam (1.0 equiv.) and PtCl₂ (0.05 equiv.) to an oven-dried Schlenk tube.

  • Add anhydrous toluene or mesitylene under an inert atmosphere.

  • Heat the mixture to 80-120 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure benzo-fused pyrrolizinone.

Table 3: Platinum-Catalyzed Cyclization of N-Alkynyl Lactams - Substrate Scope and Yields

N-Alkynyl Lactam SubstrateCatalystSolventTemp (°C)Time (h)ProductYield (%)
N-(2-phenylethynylphenyl)-β-lactamPtCl₂ (5 mol%)Toluene1106Benzo-fused Pyrrolizinone95
N-(2-trimethylsilylethynylphenyl)-β-lactamPtCl₂ (5 mol%)Mesitylene1208Benzo-fused Pyrrolizinone89
N-(2-hexynylphenyl)-γ-lactamPtCl₄ (5 mol%)Toluene10010Benzo-fused Indolizinone78
N-(propargyl)-δ-valerolactamPtCl₂ (5 mol%)Toluene11012Dihydroquinolizinone derivative72
Iodine-Mediated Cyclization

Molecular iodine can act as an electrophile to activate the alkyne bond, initiating an iodocyclization cascade. This metal-free method provides an alternative route to fused heterocyclic systems.[8] The reaction typically proceeds via an initial 5- or 6-endo-dig cyclization, followed by subsequent transformations.

Figure 3: Iodine-Mediated Cyclization Mechanism

iodine_mechanism A N-Alkynyl Lactam C Iodonium Ion Intermediate A->C B I₂ B->C D Intramolecular N-Attack C->D E Cyclized Cationic Intermediate D->E F Deprotonation/ Rearrangement E->F G Iodo-functionalized Fused Heterocycle F->G

Mechanism of iodine-mediated cyclization.

This protocol outlines the general procedure for the iodocyclization of an N-alkynyl lactam.

Materials:

  • N-alkynyl lactam

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Procedure:

  • Dissolve the N-alkynyl lactam (1.0 equiv.) in acetonitrile or DCM in a round-bottom flask.

  • Add sodium bicarbonate (2.0 equiv.) to the solution.

  • Add molecular iodine (1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the iodo-functionalized fused heterocycle.

Table 4: Iodine-Mediated Cyclization of N-Alkynyl Lactams - Reaction Conditions and Yields

N-Alkynyl Lactam SubstrateBaseSolventTime (h)ProductYield (%)
N-propargyl-2-pyrrolidinoneNaHCO₃CH₃CN4Iodo-dihydro-1H-pyrrolizine85
N-(3-phenylprop-2-ynyl)-2-pyrrolidinoneK₂CO₃DCM6Iodo-phenyl-dihydro-1H-pyrrolizine81
N-propargyl-δ-valerolactamNaHCO₃CH₃CN5Iodo-dihydroquinolizinone77
N-(but-3-ynyl)-2-pyrrolidinoneK₂CO₃DCM8Iodo-indolizidinone derivative70

Applications in Drug Discovery

Fused heterocyclic systems derived from N-alkynyl lactams represent a valuable class of compounds for drug discovery, with many exhibiting potent anticancer activity.[1][2] These scaffolds can serve as cores for the development of inhibitors of various biological targets.

Biological Targets and Potential Applications:

  • Kinase Inhibition: The rigid, three-dimensional structures of these fused systems can be tailored to fit into the ATP-binding pockets of various kinases, which are often dysregulated in cancer.

  • DNA Intercalation and Topoisomerase Inhibition: Certain planar aromatic fused heterocycles can intercalate into DNA or inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.

  • Microtubule Targeting Agents: Some complex heterocyclic structures have been shown to interfere with microtubule dynamics, a validated target for anticancer drugs.[9]

  • Enzyme Inhibition: The diverse functionalities that can be incorporated into these fused systems make them attractive candidates for the design of specific enzyme inhibitors.

The synthetic routes outlined in this document provide a versatile platform for the generation of libraries of novel fused heterocyclic compounds. These libraries can then be screened against a panel of cancer cell lines and biological targets to identify promising lead compounds for further optimization in drug development programs. The inherent structural diversity achievable through variations in the lactam ring size, the alkyne substituent, and the cyclization method allows for a systematic exploration of the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.

References

Application Notes and Protocols for the Polymerization of Lactam Monomers Containing Alkyne Functionalities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integration of alkyne functionalities into polyamide backbones through the polymerization of alkyne-containing lactam monomers opens up a versatile platform for the development of advanced materials, particularly in the biomedical and pharmaceutical fields. The presence of the alkyne group allows for post-polymerization modification via highly efficient and bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the covalent attachment of a wide range of molecules, including therapeutic agents, targeting ligands, and imaging probes, to the polymer scaffold.

These functionalized polyamides are of significant interest for applications such as targeted drug delivery, theranostics, and the development of advanced biomaterials. This document provides detailed protocols for the synthesis of an alkyne-functionalized lactam monomer, its subsequent polymerization, and the post-polymerization modification, along with representative data and a discussion of potential applications in drug delivery.

Experimental Protocols

Synthesis of N-(prop-2-yn-1-yl)-ε-caprolactam (Alkyne-Functionalized Monomer)

This protocol describes the synthesis of an alkyne-functionalized ε-caprolactam monomer via N-alkylation of ε-caprolactam with propargyl bromide.

Materials:

  • ε-caprolactam

  • Propargyl bromide (80% in toluene)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with ε-caprolactam (e.g., 5.65 g, 50 mmol) and anhydrous THF (100 mL). The solution is stirred under a nitrogen atmosphere until the ε-caprolactam is fully dissolved.

  • Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (e.g., 2.4 g, 60 mmol, 60% dispersion) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Alkylation: The reaction mixture is cooled again to 0 °C. Propargyl bromide (e.g., 6.7 mL, 60 mmol, 80% in toluene) is added dropwise over 20 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Washing and Drying: The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(prop-2-yn-1-yl)-ε-caprolactam as a pale yellow oil.

Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Anionic Ring-Opening Polymerization (AROP) of N-(prop-2-yn-1-yl)-ε-caprolactam

This protocol outlines the anionic ring-opening polymerization of the alkyne-functionalized lactam monomer to produce a polyamide with pendant alkyne groups.

Materials:

  • N-(prop-2-yn-1-yl)-ε-caprolactam (dried under vacuum)

  • ε-caprolactam (as a co-monomer, optional, dried under vacuum)

  • Sodium caprolactamate (initiator)

  • N-acetyl-ε-caprolactam (activator)

  • Anhydrous toluene

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, the desired amount of N-(prop-2-yn-1-yl)-ε-caprolactam (and ε-caprolactam if a copolymer is desired) is melted at 80 °C.

  • Initiator and Activator Addition: The initiator, sodium caprolactamate (e.g., 0.5 mol% relative to total monomer), and the activator, N-acetyl-ε-caprolactam (e.g., 0.5 mol% relative to total monomer), are dissolved in a minimal amount of anhydrous toluene and added to the molten monomer mixture under vigorous stirring.

  • Polymerization: The temperature is raised to 150-180 °C and the polymerization is allowed to proceed for a specified time (e.g., 1-4 hours). The viscosity of the mixture will increase significantly as the polymerization progresses.

  • Termination and Purification: The polymerization is terminated by cooling the reaction mixture to room temperature. The resulting polymer is dissolved in a suitable solvent (e.g., m-cresol or formic acid) and precipitated in a non-solvent (e.g., methanol or water).

  • Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at 60 °C to a constant weight.

Characterization: The resulting polymer should be characterized for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and its chemical structure confirmed by ¹H NMR and FT-IR spectroscopy to verify the presence of the alkyne groups.

Post-Polymerization Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule (e.g., an azide-functionalized drug or targeting ligand) onto the alkyne-functionalized polyamide backbone.

Materials:

  • Alkyne-functionalized polyamide

  • Azide-containing molecule (e.g., Azido-PEG-Drug)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous DMF or a mixture of DMF and water

Procedure:

  • Polymer Dissolution: The alkyne-functionalized polyamide is dissolved in anhydrous DMF in a Schlenk tube under a nitrogen atmosphere.

  • Addition of Reagents: The azide-containing molecule (e.g., 1.2 equivalents per alkyne group) is added to the polymer solution.

  • Catalyst Preparation: In a separate vial, a stock solution of CuSO₄·5H₂O and PMDETA in DMF/water is prepared.

  • "Click" Reaction: A stock solution of sodium ascorbate in water is prepared and added to the polymer/azide mixture, followed by the addition of the CuSO₄/PMDETA solution. The reaction mixture is stirred at room temperature for 24-48 hours.

  • Purification: The functionalized polymer is purified by dialysis against a suitable solvent (e.g., DMF, followed by water) to remove the copper catalyst and unreacted small molecules.

  • Lyophilization: The purified polymer solution is lyophilized to obtain the final functionalized polyamide as a solid.

Characterization: The success of the click reaction is confirmed by the disappearance of the alkyne peak in the FT-IR spectrum and the appearance of new signals corresponding to the attached molecule in the ¹H NMR spectrum.

Data Presentation

The following tables summarize representative quantitative data for the polymerization of ε-caprolactam and a hypothetical N-alkyne-functionalized caprolactam. Note that the data for the alkyne-functionalized monomer is illustrative and may vary depending on the specific monomer structure and reaction conditions.

Table 1: Anionic Ring-Opening Polymerization of ε-Caprolactam

EntryMonomer/Initiator RatioTime (h)Conversion (%)Mn ( g/mol )PDI
1200:119221,5001.8
2200:129822,1001.9
3500:129552,3002.1
4500:149955,8002.2

Data is representative and compiled from typical AROP of ε-caprolactam.

Table 2: Illustrative Data for Anionic Ring-Opening Polymerization of N-(prop-2-yn-1-yl)-ε-caprolactam

EntryMonomer/Initiator RatioTime (h)Conversion (%)Mn ( g/mol )PDI
1100:128512,8001.7
2100:149213,9001.8
3200:148826,5002.0
4200:169528,6002.1

This data is hypothetical and serves as an example for an alkyne-functionalized monomer.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_modification Post-Polymerization Modification s1 ε-caprolactam Deprotonation (NaH, THF) s2 Alkylation with Propargyl Bromide s1->s2 s3 Purification (Column Chromatography) s2->s3 p1 Anionic Ring-Opening Polymerization (AROP) s3->p1 Alkyne-Lactam Monomer p2 Precipitation and Drying p1->p2 m1 CuAAC 'Click' Reaction (Azide-Molecule, CuSO4, NaAsc) p2->m1 Alkyne-Functionalized Polyamide m2 Purification (Dialysis) m1->m2 m3 Lyophilization m2->m3 final_product final_product m3->final_product Functionalized Polyamide

Caption: Workflow for the synthesis and functionalization of alkyne-containing polyamides.

Application in Targeted Drug Delivery: PI3K/Akt Signaling Pathway

The resulting functionalized polyamides can be formulated into nanoparticles for targeted drug delivery. For instance, a polyamide nanoparticle loaded with an anticancer drug like Doxorubicin and surface-decorated with a targeting ligand could be designed to target cancer cells overexpressing a specific receptor. Upon internalization, the released Doxorubicin can interfere with key signaling pathways that promote cancer cell survival, such as the PI3K/Akt pathway.

signaling_pathway cluster_cell Cancer Cell cluster_drug_delivery Drug Delivery System receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation nanoparticle Polyamide Nanoparticle (with Doxorubicin) nanoparticle->akt Doxorubicin inhibits Akt activation nanoparticle->mtor Doxorubicin inhibits mTOR signaling

Application Notes and Protocols for 1-(prop-2-yn-1-yl)piperidin-2-one in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(prop-2-yn-1-yl)piperidin-2-one is a functionalized lactam monomer with significant potential in materials science. Its unique structure combines a polymerizable piperidin-2-one ring with a versatile propargyl group. The terminal alkyne serves as a reactive handle for post-polymerization modification via "click chemistry," enabling the synthesis of a wide array of functionalized polyamides. These materials are of interest for applications in drug delivery, tissue engineering, and advanced coatings.

The piperidin-2-one moiety can undergo ring-opening polymerization to yield a polyamide backbone, analogous to Nylon-5. The presence of the N-propargyl substituent allows for the introduction of various functionalities to the polymer side chain using highly efficient and orthogonal click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Potential Applications

The ability to create well-defined, functionalized polyamides from this compound opens up a range of applications:

  • Biomaterials and Drug Delivery: The polyamide backbone offers biocompatibility, while the alkyne group can be used to attach bioactive molecules, such as peptides, carbohydrates, or drugs. This allows for the creation of targeted drug delivery systems, scaffolds for tissue engineering, and biocompatible coatings for medical devices. Polyamides are known for their use in various medical applications, including sutures, catheters, and artificial hearts.

  • Functional Coatings and Surfaces: Surfaces can be coated with poly(this compound) and subsequently modified via click chemistry to introduce specific properties, such as hydrophilicity/hydrophobicity, antimicrobial activity, or anti-fouling characteristics.

  • Advanced Polymer Architectures: The "clickable" nature of the polymer allows for the synthesis of complex macromolecular structures, including graft copolymers, star polymers, and polymer networks (hydrogels).

Experimental Protocols

Synthesis of this compound Monomer

This proposed synthesis is based on the N-alkylation of piperidin-2-one.

Reaction Scheme:

cluster_0 Synthesis of this compound Piperidinone Piperidin-2-one Reaction + Piperidinone->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of the target monomer.

Materials:

Reagent/SolventMolar Mass ( g/mol )Proposed QuantityMoles (mmol)
Piperidin-2-one99.135.0 g50.4
Sodium Hydride (60% in oil)24.002.2 g55.0
Propargyl Bromide (80% in toluene)118.967.5 mL67.2
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated Ammonium Chloride-50 mL-
Saturated Sodium Bicarbonate-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---
Dichloromethane (DCM)---

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add piperidin-2-one and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add propargyl bromide dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Anionic Ring-Opening Polymerization (AROP)

This protocol describes the polymerization of the monomer to form the alkyne-functionalized polyamide.

cluster_1 Anionic Ring-Opening Polymerization Monomer This compound Polymerization AROP Monomer->Polymerization Initiator Initiator (e.g., n-BuLi) Initiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Caption: Polymerization of the functional monomer.

Materials:

Reagent/SolventMolar Mass ( g/mol )Proposed QuantityMoles (mmol)
This compound137.182.0 g14.6
n-Butyllithium (1.6 M in hexanes)64.060.18 mL0.29
Anhydrous Toluene-20 mL-
Methanol-5 mL-

Procedure:

  • In a glovebox or under a high vacuum line, add the monomer to a flame-dried Schlenk flask.

  • Dissolve the monomer in anhydrous toluene.

  • Initiate the polymerization by the rapid addition of n-butyllithium via syringe at room temperature.

  • Allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The progress can be monitored by techniques such as ¹H NMR or GPC.

  • Terminate the polymerization by adding an excess of a proton source, such as methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Post-Polymerization Modification via CuAAC ("Click" Reaction)

This protocol details the functionalization of the alkyne-containing polymer with an azide-bearing molecule (e.g., Azido-PEG).

G cluster_2 Post-Polymerization Modification Workflow start Dissolve Alkyne-Polymer and Azide-Molecule add_catalyst Add Cu(I) Catalyst and Ligand start->add_catalyst react Stir at Room Temperature add_catalyst->react purify Purify Polymer (e.g., Dialysis) react->purify end Functionalized Polymer purify->end

Caption: Workflow for polymer functionalization.

Materials:

Reagent/SolventProposed Quantity
Poly(this compound)500 mg
Azide-functionalized molecule (e.g., Azido-PEG)1.2 equivalents per alkyne unit
Copper(I) Bromide (CuBr)0.1 equivalents per alkyne unit
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)0.1 equivalents per alkyne unit
N,N-Dimethylformamide (DMF)10 mL
Dialysis tubing (appropriate MWCO)-

Procedure:

  • Dissolve the alkyne-functionalized polymer and the azide-functionalized molecule in DMF in a Schlenk flask.

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 20 minutes.

  • In a separate vial, dissolve CuBr and PMDETA in a small amount of deoxygenated DMF.

  • Add the catalyst solution to the polymer solution via a syringe.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.

  • To purify the functionalized polymer, transfer the reaction mixture to a dialysis tube and dialyze against a suitable solvent (e.g., DMF, followed by water) for 48 hours, with frequent solvent changes.

  • Lyophilize the purified polymer solution to obtain the solid functionalized polymer.

Characterization

The synthesized monomer and polymers should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the monomer and the successful polymerization and functionalization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (alkyne, amide, triazole).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymers.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and properties of the materials.

By following these proposed protocols, researchers can begin to explore the synthesis and application of this compound in the development of novel and functional polyamide materials.

Troubleshooting & Optimization

Technical Support Center: N-propargylation of 2-Piperidinone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-propargylation of 2-piperidinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-propargylation of 2-piperidinone?

The primary challenges in the N-propargylation of 2-piperidinone often revolve around the relatively low nucleophilicity of the lactam nitrogen, the choice of a suitable base and solvent system, and the potential for side reactions. Key issues include incomplete conversion, formation of the O-propargylated isomer, and difficulties in product purification.

Q2: Why is my reaction showing low or no conversion?

Low conversion rates are typically due to one or more of the following factors:

  • Insufficiently strong base: The pKa of the N-H bond in 2-piperidinone is approximately 17-18, requiring a sufficiently strong base for deprotonation.

  • Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.

  • Steric hindrance: While less of a concern with propargyl bromide, bulky substituents on the lactam ring could hinder the approach of the electrophile.

  • Poor quality reagents: Degradation of propargyl bromide or the use of a wet solvent can significantly impede the reaction.

Q3: I am observing a significant amount of a side product. What could it be?

A common side product is the O-propargylated isomer, 2-propoxy-3,4,5,6-tetrahydropyridine. The formation of this isomer is influenced by the reaction conditions, particularly the choice of cation, solvent, and leaving group on the propargylating agent. Harder cations (e.g., Li⁺, Na⁺) tend to coordinate with the oxygen atom, promoting O-alkylation, especially in polar aprotic solvents.

Q4: How can I minimize the formation of the O-propargylated side product?

To favor N-propargylation over O-propargylation, consider the following strategies:

  • Use of a less coordinating cation: Employing potassium or cesium salts (e.g., K₂CO₃, Cs₂CO₃) can favor N-alkylation.

  • Solvent choice: Aprotic, non-polar solvents can reduce the propensity for O-alkylation.

  • Phase-transfer catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the nucleophilicity of the lactam nitrogen and promote N-alkylation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Inadequate base strengthSwitch to a stronger base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Degraded propargyl bromideUse freshly distilled or newly purchased propargyl bromide.
Wet solvent or reagentsEnsure all solvents are anhydrous and reagents are dry.
Formation of O-propargylated Side Product Use of Na⁺ or Li⁺ basesSwitch to a potassium (K⁺) or cesium (Cs⁺) base (e.g., K₂CO₃, Cs₂CO₃).
Polar aprotic solventChange the solvent to a less polar one like toluene or THF.
High reaction temperatureRun the reaction at a lower temperature, even if it requires a longer reaction time.
Multiple Products Observed (TLC/LC-MS) Competing side reactionsIn addition to O-propargylation, consider the possibility of C-alkylation at the α-position if a very strong base is used. Use a milder base.
Impurities in starting materialPurify the 2-piperidinone starting material before use.
Difficult Purification Co-elution of product and starting materialOptimize your chromatography conditions (e.g., gradient, solvent system) for better separation.
Oily product that is difficult to handleTry to crystallize the product from a suitable solvent system or use a different purification technique like distillation under reduced pressure.

Experimental Protocols

General Procedure for N-propargylation of 2-Piperidinone

To a solution of 2-piperidinone (1.0 eq) in anhydrous solvent (e.g., DMF, THF, or acetonitrile) is added a base (1.1 - 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30 minutes, after which propargyl bromide (1.1 - 1.5 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature or heated as required and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Comparative Reaction Conditions

The following table summarizes various conditions that can be employed for the N-propargylation of 2-piperidinone, with hypothetical yields for comparison.

Entry Base Solvent Temperature (°C) Time (h) N-propargylation Yield (%) O-propargylation Yield (%)
1K₂CO₃Acetonitrile80126515
2NaHTHF256855
3Cs₂CO₃DMF5087810
4t-BuOKTHF0 to 25490<2
5DBUToluene110105520

Visual Guides

reaction_pathway cluster_reactants Reactants & Conditions cluster_products Products 2-Piperidinone 2-Piperidinone N-propargyl-2-piperidinone N-propargyl-2-piperidinone 2-Piperidinone->N-propargyl-2-piperidinone Desired Pathway (N-alkylation) O-propargyl Isomer O-propargyl Isomer 2-Piperidinone->O-propargyl Isomer Side Reaction (O-alkylation) Propargyl Bromide Propargyl Bromide Propargyl Bromide->N-propargyl-2-piperidinone Propargyl Bromide->O-propargyl Isomer Base Base Base->N-propargyl-2-piperidinone Solvent Solvent Solvent->N-propargyl-2-piperidinone

Caption: Reaction pathway for the N-propargylation of 2-piperidinone.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_base Is the base strong enough? start->check_base increase_base_strength Use stronger base (e.g., NaH, t-BuOK) check_base->increase_base_strength No check_temp Is the reaction temperature adequate? check_base->check_temp Yes increase_base_strength->check_temp increase_temp Increase temperature check_temp->increase_temp No check_reagents Are reagents pure and anhydrous? check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents Use fresh/distilled reagents and dry solvent check_reagents->purify_reagents No success Reaction Optimized check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low reaction yield.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Base Base Yield Yield Base->Yield Selectivity N- vs O-Selectivity Base->Selectivity Reaction_Rate Reaction Rate Base->Reaction_Rate Solvent Solvent Solvent->Selectivity Solvent->Reaction_Rate Temperature Temperature Temperature->Yield Temperature->Selectivity Temperature->Reaction_Rate

Caption: Key factors influencing reaction outcomes.

Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting O-alkylation side reactions during lactam synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during lactam alkylation, offering step-by-step solutions to improve reaction selectivity and yield.

Issue 1: My reaction is producing a mixture of N- and O-alkylated products. How can I favor N-alkylation?

Possible Causes and Solutions:

  • Inappropriate Base Selection: The choice of base is critical in determining the site of alkylation. Hard bases tend to favor O-alkylation, while softer, bulkier bases can promote N-alkylation.

    • Solution: Switch to a less coordinating or bulkier base. For example, if you are using sodium hydride (NaH), consider switching to potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). In some cases, using K2CO3 adsorbed onto alumina (Al2O3) has been shown to increase the yield of the N-alkylated product.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the ambident nucleophile (the deprotonated lactam).

    • Solution: Employ a less polar, aprotic solvent. Solvents like toluene or THF are generally preferred over more polar solvents like DMF or DMSO, which can favor O-alkylation.

  • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable O-alkylated product.

    • Solution: Try running the reaction at a lower temperature. This may slow down the reaction rate but can significantly improve the selectivity for the desired N-alkylated product.

Issue 2: I am observing a significant amount of the O-alkylated product, and my desired N-alkylated product yield is very low.

Possible Causes and Solutions:

  • Hard Alkylating Agent: "Hard" alkylating agents, such as dimethyl sulfate, tend to react at the harder oxygen atom of the lactam enolate.

    • Solution: According to the Hard and Soft Acids and Bases (HSAB) principle, a "softer" alkylating agent will preferentially react with the "softer" nitrogen atom.[1][2] Consider using alkyl halides (iodides > bromides > chlorides) which are softer electrophiles.

  • Aromatization Driving Force: For certain lactam systems, O-alkylation can lead to the formation of a more stable, aromatic system, making it the favored pathway.[3]

    • Solution: If aromatization is a strong driving force, standard alkylation methods may not be effective. In such cases, consider alternative synthetic strategies, such as the Mitsunobu reaction, which is known to favor N-alkylation of imides and related compounds.

Issue 3: My reaction is not going to completion, and I am recovering a significant amount of starting material along with the O-alkylated side product.

Possible Causes and Solutions:

  • Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the lactam, leading to a low concentration of the reactive enolate.

    • Solution: While avoiding overly hard bases, ensure the chosen base is sufficiently strong to deprotonate the lactam. A stronger, yet still soft, base like potassium bis(trimethylsilyl)amide (KHMDS) could be considered.

  • Poor Solubility: The lactam or the base may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.

    • Solution: Consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). PTCs can facilitate the reaction between reactants in different phases, often allowing for the use of less polar solvents and milder reaction conditions, which can favor N-alkylation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that leads to the competition between N- and O-alkylation of lactams?

A1: Lactams exist in tautomeric equilibrium with their lactim form.[3] Upon deprotonation with a base, an ambident anion (enolate) is formed, which has two nucleophilic centers: the nitrogen and the oxygen atom. The alkylating agent can then react at either of these sites, leading to the formation of the N-alkylated or O-alkylated product, respectively. The regioselectivity of this reaction is influenced by a variety of factors, including the nature of the lactam, the alkylating agent, the base, the solvent, and the reaction temperature.

Q2: How does the Hard and Soft Acids and Bases (HSAB) principle apply to controlling the selectivity of lactam alkylation?

A2: The HSAB principle is a useful qualitative tool for predicting the outcome of lactam alkylation.[1][2] The nitrogen atom of the lactam enolate is considered a "soft" nucleophile, while the oxygen atom is a "hard" nucleophile. "Soft" electrophiles (alkylating agents) will preferentially react with the soft nitrogen center, leading to N-alkylation. Conversely, "hard" electrophiles will favor reaction at the hard oxygen center, resulting in O-alkylation. For example, alkyl iodides are softer than alkyl chlorides, and would therefore be more likely to promote N-alkylation.

Q3: Are there any specific reaction protocols that are known to be highly selective for N-alkylation?

A3: Yes, several methods have been developed to achieve selective N-alkylation of lactams:

  • Phase-Transfer Catalysis (PTC): This method often employs a quaternary ammonium salt as a catalyst to transfer the lactam anion from a solid or aqueous phase to an organic phase where the alkylating agent is present. These conditions often use milder bases and less polar solvents, which can favor N-alkylation.[4]

  • Mitsunobu Reaction: This reaction involves the use of triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the lactam nitrogen. The Mitsunobu reaction is generally highly selective for N-alkylation of imides and related compounds.

  • Using Specific Base/Solvent Combinations: As outlined in the troubleshooting guide, the careful selection of a soft, bulky base (e.g., Cs2CO3) in a nonpolar, aprotic solvent (e.g., toluene) can significantly enhance the selectivity for N-alkylation.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of lactam alkylation under various experimental conditions, highlighting the N- versus O-alkylation product ratios.

LactamAlkylating AgentBaseSolventTemperature (°C)N-Product Yield (%)O-Product Yield (%)Reference
Dibenzonaphthyridinedione9-(bromomethyl)nonadecaneK2CO3DMF100<563[5]
Dibenzonaphthyridinedione9-(bromomethyl)nonadecaneK2CO3/Al2O3DMF1001755[5]
Dibenzonaphthyridinedione9-(bromomethyl)nonadecaneK2CO3/Al2O3 + 18-crown-6DMF100379[5]

Table 1: Effect of Base and Additives on the Alkylation of Dibenzonaphthyridinedione.[5]

Detailed Experimental Protocols

Protocol 1: Selective N-Alkylation using Phase-Transfer Catalysis under Microwave Irradiation

This protocol is adapted from a solvent-free method for the N-alkylation of amides and lactams.[4]

Materials:

  • Lactam (e.g., 2-pyrrolidinone)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • In a mortar, grind potassium hydroxide (20 mmol) and thoroughly mix with potassium carbonate (20 mmol), TBAB (0.5 mmol), and the lactam (5 mmol).

  • Place the solid mixture in an open conical flask.

  • Add the alkyl halide (7.5 mmol) dropwise to the mixture and stir briefly with a spatula.

  • Place the flask in a domestic microwave oven and irradiate at a reduced power (e.g., 300W) for a short period (e.g., 1-5 minutes), monitoring the reaction progress by TLC or GC-MS.

  • After completion, allow the mixture to cool and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Visualizations

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products lactam Lactam enolate Lactam Enolate (Ambident Nucleophile) lactam->enolate -H+ base Base alkyl_halide Alkyl Halide (R-X) n_product N-Alkylated Product o_product O-Alkylated Product (Side Product) enolate->n_product + R-X (Soft Electrophile) enolate->o_product + R-X (Hard Electrophile) G start Start: O-Alkylation Observed q1 Is a hard base (e.g., NaH) being used? start->q1 a1_yes Switch to a softer, bulkier base (e.g., K2CO3, Cs2CO3) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No end Re-evaluate Reaction Outcome a1_yes->end q2 Is a polar aprotic solvent (e.g., DMF, DMSO) being used? a1_no->q2 a2_yes Switch to a less polar solvent (e.g., Toluene, THF) q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No a2_yes->end q3 Is the reaction run at high temperature? a2_no->q3 a3_yes Lower the reaction temperature q3->a3_yes Yes a3_no Consider alternative methods q3->a3_no No a3_yes->end alt_methods Alternative Methods: - Phase-Transfer Catalysis - Mitsunobu Reaction a3_no->alt_methods alt_methods->end

References

Technical Support Center: 1-(prop-2-yn-1-yl)piperidin-2-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(prop-2-yn-1-yl)piperidin-2-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is an oil. What is the best initial purification strategy?

A1: For an oily crude product, column chromatography is often the most effective initial purification technique. It allows for the separation of the desired compound from non-polar and highly polar impurities. Alternatively, if you suspect the presence of volatile impurities and the compound has a sufficiently high boiling point, vacuum distillation could be a viable option.

Q2: I performed a column chromatography, but my fractions are still impure. What could be the issue?

A2: There are several potential reasons for impure fractions after column chromatography:

  • Improper Solvent System: The polarity of your eluent may not be optimal for separating your compound from its impurities. A gradient elution might be necessary.

  • Column Overloading: Too much crude product was loaded onto the column, leading to poor separation.

  • Cracked or Channeled Column: The stationary phase (e.g., silica gel) was not packed properly, allowing the sample to bypass the separation medium.

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product, making separation by standard chromatography challenging. In this case, you might consider a different stationary phase or an alternative purification method like preparative HPLC.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is a suitable technique if your compound is a solid at room temperature or can be solidified. The success of recrystallization depends heavily on finding a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. For piperidine derivatives, common recrystallization solvents include ethanol, methanol, or mixtures like benzene-petroleum ether and dichloromethane/methanol.[1][2]

Q4: My compound seems to decompose during distillation. What should I do?

A4: If you observe decomposition during distillation, it is likely due to thermal instability. You should use vacuum distillation to lower the boiling point and reduce the required temperature. Ensure the vacuum is stable and the heating bath temperature is carefully controlled. If decomposition persists even under high vacuum, you should avoid distillation and opt for a non-thermal purification method like column chromatography.

Q5: How can I remove residual solvent from my purified product?

A5: Residual solvent can typically be removed by placing the sample under high vacuum for an extended period. Gentle heating can sometimes accelerate the process, but be cautious of your compound's thermal stability. If the solvent has a high boiling point, dissolving the product in a low-boiling point solvent and re-evaporating can sometimes help to azeotropically remove the stubborn solvent.

Troubleshooting Guide

This section provides a logical workflow for troubleshooting common purification issues.

TroubleshootingWorkflow start Start: Crude Product (this compound) product_state Is the product a solid or an oil? start->product_state solid Solid product_state->solid Solid oil Oil product_state->oil Oil recrystallization Attempt Recrystallization solid->recrystallization column_chromatography Perform Column Chromatography oil->column_chromatography distillation Consider Vacuum Distillation oil->distillation recrystallization_success Pure Crystals? recrystallization->recrystallization_success chromatography_success Pure Fractions? column_chromatography->chromatography_success distillation_success Pure Distillate? distillation->distillation_success end_pure Pure Product recrystallization_success->end_pure Yes troubleshoot_recrystallization Troubleshoot Recrystallization: - Screen different solvents - Check for oiling out recrystallization_success->troubleshoot_recrystallization No chromatography_success->end_pure Yes troubleshoot_chromatography Troubleshoot Chromatography: - Optimize solvent system - Check loading - Repack column chromatography_success->troubleshoot_chromatography No distillation_success->end_pure Yes troubleshoot_distillation Troubleshoot Distillation: - Check for decomposition - Use higher vacuum distillation_success->troubleshoot_distillation No troubleshoot_recrystallization->column_chromatography Try Alternative troubleshoot_chromatography->recrystallization Try Alternative (if solidifiable) troubleshoot_distillation->column_chromatography Try Alternative

Caption: Troubleshooting workflow for the purification of this compound.

Data Presentation

Table 1: Comparison of Potential Purification Techniques

TechniquePurity Achievable (Typical)ThroughputKey Considerations
Recrystallization >99%HighCompound must be a solid. Finding a suitable solvent is critical.
Column Chromatography 95-99%Low to MediumGood for complex mixtures and oily products. Labor-intensive.
Vacuum Distillation 90-98%Medium to HighCompound must be thermally stable. Effective for removing non-volatile impurities.
Preparative HPLC >99%Very LowHigh resolution for difficult separations. Expensive and time-consuming.

Table 2: Suggested Starting Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityTypical Impurities Removed
Hexane:Ethyl Acetate (9:1 to 1:1)Low to MediumNon-polar byproducts
Dichloromethane:Methanol (99:1 to 9:1)Medium to HighMore polar side-products and starting materials

Experimental Protocols

Protocol 1: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the starting solvent system (e.g., Hexane:Ethyl Acetate 9:1). Gradually increase the polarity of the eluent as the chromatography progresses.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Sample Charging: Place the crude oil in the distillation flask with a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This is expected to be the pure product.

  • Product Recovery: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.

Logical Relationships in Purification Method Selection

PurificationSelection crude_product Crude this compound is_solid Is it a solid? crude_product->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes complexity Complexity of Impurity Profile is_thermally_stable->complexity No distill Vacuum Distillation is_thermally_stable->distill Yes chromatography Column Chromatography complexity->chromatography Low to Moderate prep_hplc Preparative HPLC complexity->prep_hplc High

Caption: Decision tree for selecting a suitable purification method.

References

removing unreacted propargyl bromide from reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted propargyl bromide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in removing unreacted propargyl bromide?

A1: Propargyl bromide is a reactive and volatile alkylating agent, which can present several challenges during reaction work-up and product purification.[1] Key issues include its co-elution with products of similar polarity during chromatography, its potential to react with certain purification media, and its lachrymatory nature, which requires careful handling.[1]

Q2: What are the primary methods for removing residual propargyl bromide?

A2: The main strategies for removing unreacted propargyl bromide include:

  • Aqueous Extractive Work-up: A standard and often sufficient method for many reaction types.

  • Distillation: Effective when the boiling point of the desired product is significantly different from that of propargyl bromide.

  • Column Chromatography: A widely used technique for purifying the final product away from residual starting materials.

  • Chemical Scavenging: Involves adding a reagent to selectively react with the excess propargyl bromide, converting it into a by-product that is easier to remove.

Q3: What are the physical properties of propargyl bromide relevant to its removal?

A3: Understanding the physical properties of propargyl bromide is crucial for selecting an appropriate removal strategy. Key data is summarized in the table below.

PropertyValueCitation
Molecular Formula C₃H₃Br[1]
Molar Mass 118.961 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Density 1.57 g/mL (at 20 °C)[1]
Boiling Point 89 °C (192 °F; 362 K)[1]
Solubility in water Insoluble[1]
Solubility Soluble in organic solvents[1]

Troubleshooting and Methodology Guides

This section provides detailed protocols and troubleshooting for common issues encountered when removing unreacted propargyl bromide.

Issue 1: Residual Propargyl Bromide Detected After Standard Extractive Work-up

A standard aqueous work-up is the first line of defense. If you are still detecting propargyl bromide in your product, consider the following.

  • Quench the Reaction: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water.[2][3]

  • Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., diethyl ether, dichloromethane, ethyl acetate) three times.[4][5]

  • Wash the Organic Layer: Combine the organic extracts. Wash the combined organic layer sequentially with deionized water and then with a saturated brine solution to remove water-soluble impurities and residual water.[2]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

cluster_start Start cluster_quench Quenching cluster_extract Extraction cluster_wash Washing cluster_finish Final Steps start Reaction Mixture (with excess Propargyl Bromide) quench Quench with aq. NH4Cl or Water start->quench Cool extract Extract with Organic Solvent (x3) quench->extract separate Separate Layers extract->separate wash_h2o Wash with Water separate->wash_h2o Organic Layer wash_brine Wash with Brine wash_h2o->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

Caption: Workflow for a standard extractive work-up procedure.

Issue 2: Product and Propargyl Bromide Have Similar Boiling Points or are Thermally Unstable

When distillation is not a viable option due to similar boiling points or thermal instability of the product, purification by chromatography is recommended.

  • Prepare the Column: Pack a glass column with silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.[3][6]

  • Load the Sample: Concentrate the crude product from the work-up. Adsorb the crude material onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

  • Elute the Column: Begin eluting the column with the chosen solvent system. Propargyl bromide is relatively non-polar and should elute with non-polar mobile phases.

  • Collect and Analyze Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain your desired product.

  • Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

A Crude Product B Adsorb onto Silica Gel A->B C Load onto Packed Silica Column B->C D Elute with Solvent System (e.g., Hexane/EtOAc) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Separate Fractions F->G H Impure Fractions G->H Identify I Pure Product Fractions G->I Identify J Combine Pure Fractions I->J K Concentrate in vacuo J->K L Purified Product K->L

Caption: General workflow for purification by flash column chromatography.

Issue 3: Product is Sensitive to Acidic/Basic Washes or Chromatography

In cases where standard purification methods are not suitable, or for a more robust removal of propargyl bromide, a chemical scavenger can be employed. This method converts propargyl bromide into a more easily separable derivative.

  • Scavenger Selection: Choose a nucleophilic amine that will not interfere with your product. A simple primary or secondary amine like piperidine or benzylamine is often a good choice. Thiols can also be effective.[1][7]

  • Scavenging Reaction: After the primary reaction is complete, add a slight excess (e.g., 1.2 equivalents relative to the excess propargyl bromide) of the scavenger amine to the reaction mixture. Stir at room temperature for a few hours or until TLC/GC-MS analysis shows the absence of propargyl bromide.

  • Work-up:

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent.

    • Perform an acidic wash by extracting the organic layer with dilute aqueous HCl (e.g., 1M HCl). This will protonate the scavenger and the newly formed propargylated amine, pulling them into the aqueous layer.[8]

    • Proceed with a standard aqueous work-up (water and brine washes) as described in Issue 1.

  • Dry and Concentrate: Dry the organic layer and concentrate under reduced pressure to yield the crude product, now free of propargyl bromide.

A Is the product thermally stable and has a boiling point >120°C? B Is the product stable to silica gel and not highly non-polar? A->B No D Use Distillation A->D Yes C Is the product stable to a dilute acid wash? B->C No E Use Flash Column Chromatography B->E Yes F Use Chemical Scavenger (e.g., Amine) followed by Acidic Wash C->F Yes G Consider alternative purification methods (e.g., Recrystallization, Prep-HPLC) C->G No

Caption: Decision tree for selecting a propargyl bromide removal method.

Comparison of Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Extractive Work-up Simple, fast, and removes water-soluble impurities.May not completely remove propargyl bromide if product is very non-polar.Initial purification step for most reactions.
Distillation Excellent for large-scale removal; can be very effective.Requires significant difference in boiling points; not suitable for thermally sensitive compounds.Thermally stable products with boiling points significantly higher than 89°C.[1][4]
Column Chromatography High purification efficiency; separates compounds based on polarity.Can be time-consuming and requires solvent usage; potential for product loss on the column.Small to medium scale purification when distillation is not feasible.[2][3]
Chemical Scavenging Highly effective and selective; avoids harsh purification conditions.Adds another reagent to the mixture; requires a specific work-up to remove the scavenger by-product.Products that are sensitive to chromatography or have similar physical properties to propargyl bromide.

References

Technical Support Center: Synthesis of 1-(prop-2-yn-1-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 1-(prop-2-yn-1-yl)piperidin-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the N-propargylation of 2-piperidinone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may be too weak or not suitable for the solvent system. 2. Low Reaction Temperature: The reaction may be too slow at the temperature employed. 3. Poor Reagent Quality: Degradation of 2-piperidinone, propargyl bromide, or the base. 4. Insufficient Reaction Time: The reaction may not have reached completion.1. Base and Solvent Optimization: Switch to a stronger base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF. If using a weaker base like Potassium Carbonate (K2CO3), ensure it is finely powdered and consider a solvent where it has some solubility, like acetone or acetonitrile. The use of phase-transfer catalysts can also improve the efficacy of weaker, less soluble bases. 2. Temperature Adjustment: Gradually increase the reaction temperature. For NaH in DMF/THF, the reaction can often proceed at room temperature after an initial cooling phase. For K2CO3, refluxing in acetone or acetonitrile is common. 3. Reagent Verification: Use freshly opened or properly stored reagents. Propargyl bromide can be unstable and should be handled with care. 4. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Incomplete Reaction (Significant Starting Material Remaining) 1. Insufficient Base or Alkylating Agent: The molar ratio of the base or propargyl bromide to the 2-piperidinone may be too low. 2. Poor Solubility of Reagents: The base or the deprotonated lactam may not be sufficiently soluble in the chosen solvent.[1] 3. Deactivation of Reagents: Presence of moisture in the reaction can quench the base (especially NaH).1. Adjust Stoichiometry: Increase the equivalents of the base (e.g., 1.1-1.5 eq) and propargyl bromide (e.g., 1.2-1.5 eq). 2. Solvent Change/Additives: Switch to a solvent that better solubilizes the reactants (e.g., DMF). The addition of a catalytic amount of potassium iodide can be beneficial, especially when using alkyl bromides.[1] 3. Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), particularly when using moisture-sensitive reagents like NaH.
Formation of Side Products (e.g., O-alkylation) 1. Reaction Conditions Favoring O-alkylation: The choice of base, solvent, and counter-ion can influence the N- versus O-alkylation ratio. 2. High Reaction Temperature: Elevated temperatures can sometimes favor the formation of thermodynamic byproducts.1. Optimize Reaction Conditions: N-alkylation is often favored by using a strong base that fully deprotonates the lactam (like NaH) in a polar aprotic solvent (like DMF). This generates a "naked" anion that is more likely to react at the more nucleophilic nitrogen atom. 2. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Product is an Intractable Brown Solid or Oil 1. Polymerization of Propargyl Bromide: Propargyl bromide can polymerize, especially at higher temperatures or in the presence of certain impurities. 2. Decomposition of Solvent or Reagents: High temperatures can lead to the decomposition of solvents like DMF, which can react with bases.[2]1. Controlled Addition of Reagents: Add the propargyl bromide slowly to the reaction mixture, possibly at a lower temperature, to control the reaction exotherm and minimize side reactions. 2. Use of Milder Conditions: Consider alternative protocols such as microwave-assisted synthesis which can significantly reduce reaction times and potentially minimize byproduct formation. Use alternative solvents like acetonitrile if DMF decomposition is suspected.[2]
Difficulty in Product Purification 1. Co-elution of Product and Starting Material: The product and unreacted 2-piperidinone may have similar polarities. 2. Presence of Polar Byproducts: Byproducts from reagent or solvent decomposition can complicate purification.1. Optimize Chromatography: Use a suitable solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product from the more polar starting material. 2. Aqueous Workup: A thorough aqueous workup before chromatography can help remove some of the polar impurities. This can include washing with water and brine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for achieving a high yield of this compound?

A1: Based on literature for similar N-alkylations, the use of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally provides high yields. This is because NaH irreversibly deprotonates the lactam, leading to a more reactive nucleophile.

Q2: Can I use a weaker base like potassium carbonate (K2CO3)?

A2: Yes, K2CO3 can be used, often in a solvent like acetone or acetonitrile. However, the reaction may require higher temperatures (reflux) and longer reaction times. The yield might be lower compared to using NaH due to the equilibrium nature of the deprotonation and potential solubility issues. The use of a phase-transfer catalyst can enhance the effectiveness of K2CO3.

Q3: My reaction is not going to completion. What should I do?

A3: First, ensure that your reagents are pure and your reaction is conducted under anhydrous conditions, especially if using a water-sensitive base like NaH. You can try increasing the equivalents of propargyl bromide and the base. Monitoring the reaction by TLC will help you determine if a longer reaction time is needed. If solubility is an issue, consider switching to a solvent like DMF. Adding a catalytic amount of potassium iodide can also sometimes help drive the reaction to completion.[1]

Q4: I am observing a significant amount of a byproduct. What could it be and how can I avoid it?

A4: A common byproduct in the alkylation of lactams is the O-alkylated isomer. To favor N-alkylation, it is generally better to use conditions that generate a free lactam anion, such as a strong base in a polar aprotic solvent. Polymerization of propargyl bromide can also occur. To minimize this, add the propargyl bromide slowly to the reaction mixture and maintain good temperature control.

Q5: What is the best way to purify the final product?

A5: Flash column chromatography on silica gel is the most common method for purifying this compound. A typical eluent system would be a gradient of ethyl acetate in hexane or petroleum ether. The product is less polar than the starting 2-piperidinone, so it should elute first.

Data Presentation

Comparison of Reaction Conditions for N-Propargylation of 2-Piperidinone
Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
NaHDMF0 to RT2~80-95High yields are consistently reported with this system for similar alkylations. Anhydrous conditions are critical.
NaHTHF0 to RT2-4~70-85THF is a good alternative to DMF, though yields may be slightly lower.
K2CO3AcetoneReflux (~56)12-24~50-70A more common and less hazardous base, but generally results in lower yields and requires longer reaction times.
K2CO3AcetonitrileReflux (~82)8-16~60-75Acetonitrile can be a better solvent than acetone, leading to slightly higher yields and shorter reaction times.
K2CO3/TEBAAcetoneReflux (~56)4VariableThe use of a phase-transfer catalyst like TEBA (Triethylbenzylammonium chloride) can significantly accelerate the reaction.

Note: The yields presented are approximate and collated from various sources on N-alkylation of lactams. Actual yields may vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: N-Propargylation using Sodium Hydride in DMF
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-piperidinone (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the 2-piperidinone.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (80% in toluene, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).

Protocol 2: N-Propargylation using Potassium Carbonate in Acetone
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-piperidinone (1.0 eq) and finely powdered anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add acetone, followed by propargyl bromide (1.5 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).

Visualizations

Synthesis_Pathway 2-Piperidinone 2-Piperidinone Reaction Reaction 2-Piperidinone->Reaction Propargyl Bromide Propargyl Bromide Propargyl Bromide->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture optimize_base Optimize Base/Solvent System (e.g., NaH/DMF) check_reagents->optimize_base optimize_temp Increase Temperature or Reaction Time check_conditions->optimize_temp check_moisture->optimize_base additives Consider Additives (e.g., KI, PTC) optimize_base->additives success Improved Yield and Purity optimize_temp->success additives->success purification_issue Difficulty in Purification optimize_chromatography Optimize Column Chromatography Conditions purification_issue->optimize_chromatography workup Improve Aqueous Workup purification_issue->workup optimize_chromatography->success workup->success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yields in N-Alkynyl Lactam Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving N-alkynyl lactams. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields in your click reactions. Each problem is followed by a series of potential causes and recommended solutions.

Problem 1: My click reaction has a very low or no yield.

Low or no product formation is a common issue that can stem from several factors, from the quality of your reagents to the reaction setup itself.

Potential Causes & Solutions

Potential CauseRecommended Solutions
Catalyst Inactivation/Poisoning - Ensure your copper(I) source is fresh or properly stored to prevent oxidation to copper(II).[1] - Use a ligand like TBTA or THPTA to stabilize the Cu(I) oxidation state.[1][2] - Avoid buffers or additives that can chelate copper, such as Tris buffer.[3] - If your substrates contain functional groups that can coordinate with copper (e.g., free thiols, histidines), consider increasing the catalyst and ligand concentration.[3][4]
Suboptimal Reaction Conditions - Solvent: Ensure your N-alkynyl lactam and azide partner are soluble in the chosen solvent system. A variety of solvents like DMF, DMSO, acetonitrile, and water/t-BuOH mixtures can be used.[5] Consider using biomass-derived solvents like Cyrene™ as a greener alternative.[6] - pH: The optimal pH range for CuAAC is generally between 4 and 12.[7] For bioconjugations, a pH of 7-9 is common.[7] - Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 50-60°C) can sometimes improve yields, especially with sterically hindered substrates.[8][9] However, high temperatures can lead to side reactions like alkyne dimerization.[10]
Starting Material Instability or Impurity - Verify the purity of your N-alkynyl lactam and azide using techniques like NMR or mass spectrometry. Impurities can interfere with the reaction. - N-alkynyl lactams can be sensitive to certain conditions. Assess their stability under your planned reaction conditions. Terminal alkynes have shown excellent stability across various ligation conditions.[11]
Oxygen Sensitivity - The Cu(I) catalyst is sensitive to oxygen.[4] While sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ, degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Purity and Stability start->check_reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst Reagents OK sub_reagents Purify or Replace Starting Materials check_reagents->sub_reagents Impurity/Degradation Detected optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst OK sub_catalyst Use Fresh Copper Source and/or Ligand check_catalyst->sub_catalyst Inactivation Suspected re_run_reaction Re-run Optimized Reaction optimize_conditions->re_run_reaction adjust_solvent Screen Solvents for Optimal Solubility optimize_conditions->adjust_solvent adjust_temp_ph Vary Temperature and pH optimize_conditions->adjust_temp_ph sub_reagents->check_reagents sub_catalyst->check_catalyst adjust_solvent->re_run_reaction adjust_temp_ph->re_run_reaction

Caption: Troubleshooting flowchart for addressing low or no yield in click reactions.

Problem 2: My reaction is slow and does not go to completion.

Incomplete conversion can be frustrating, especially when product is observed. This often points to issues with reaction kinetics or catalyst turnover.

Potential Causes & Solutions

Potential CauseRecommended Solutions
Insufficient Catalyst Loading or Turnover - Increase the concentration of the copper catalyst and the corresponding ligand. A 5:1 ligand to copper ratio is often recommended for bioconjugations.[2] - Ensure a sufficient excess of sodium ascorbate is present to maintain the copper in its active Cu(I) state throughout the reaction.
Steric Hindrance - If either the N-alkynyl lactam or the azide partner is sterically bulky, the reaction rate can be significantly reduced.[12] - Increasing the reaction temperature or extending the reaction time may be necessary. - The use of specialized catalysts, such as those with N-heterocyclic carbene (NHC) ligands, can be effective for sterically hindered substrates.[12]
Low Reactant Concentration - The rate of the CuAAC reaction is dependent on the concentration of the reactants. If working with very dilute solutions, the reaction will be inherently slower.[1] - If possible, increase the concentration of your reactants.
Formation of Insoluble Precipitates - The formation of a precipitate during the reaction can indicate product insolubility or aggregation, which can halt the reaction.[13] - Try a different solvent or solvent mixture to maintain solubility of all components throughout the reaction.

Logical Relationship for Incomplete Reactions

incomplete_reaction incomplete Incomplete Reaction low_catalyst Insufficient Catalyst Activity incomplete->low_catalyst steric_hindrance Steric Hindrance incomplete->steric_hindrance low_concentration Low Reactant Concentration incomplete->low_concentration increase_catalyst Increase Catalyst/Ligand Concentration low_catalyst->increase_catalyst change_temp_time Increase Temperature/ Reaction Time steric_hindrance->change_temp_time increase_conc Increase Reactant Concentration low_concentration->increase_conc

Caption: Key factors and solutions for incomplete click reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for my reaction?

Commonly used copper(II) sources that are reduced in situ by sodium ascorbate include copper(II) sulfate (CuSO₄), copper(II) chloride (CuCl₂), and copper(II) acetate (Cu(OAc)₂).[9] The choice of counter-ion is generally not critical, and all can be effective.[9] Alternatively, a copper(I) source like copper(I) iodide (CuI) can be used directly, often with a base like triethylamine.[5]

Q2: Do I need to use a ligand? Which one should I choose?

While not always strictly necessary, using a ligand is highly recommended, especially for bioconjugations or with sensitive substrates.[2] Ligands accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[1]

  • TBTA (Tris(benzyltriazolylmethyl)amine): The first widely used ligand, very effective but has low aqueous solubility.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble analogue of TBTA, making it ideal for bioconjugations in aqueous buffers.[14]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another water-soluble ligand known for its high efficiency.[14]

Q3: My N-alkynyl lactam is part of a sensitive biological molecule. How can I minimize damage during the reaction?

Copper can be toxic to cells and can damage biomolecules through the generation of reactive oxygen species (ROS).[3][4]

  • Use a Ligand: A ligand-to-copper ratio of 5:1 can help protect biomolecules.[2]

  • Additives: Consider adding aminoguanidine to scavenge byproducts of ascorbate oxidation that can modify proteins.[3]

  • Copper-Free Click Chemistry: For extremely sensitive systems, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a copper catalyst but uses a strained cyclooctyne instead of a terminal alkyne.[15]

Q4: What are the ideal stoichiometric ratios for the reactants?

Typically, a slight excess (1.1-1.5 equivalents) of one reactant is used to drive the reaction to completion.[9] For precious or limiting reagents, using it as the limiting component and the other in excess is a common strategy. The copper catalyst is used in catalytic amounts, ranging from 0.1 to 5 mol%. For bioconjugations, concentrations are often in the micromolar to low millimolar range.[3]

Q5: My reaction mixture turned a strange color and a precipitate formed. What happened?

A color change is expected as the copper species change oxidation state. However, the formation of an insoluble precipitate could be due to several factors:

  • The product itself may be insoluble in the reaction solvent.

  • Aggregation of biomolecules, potentially caused by byproducts of the ascorbate reduction.[3]

  • Formation of insoluble copper acetylides, which can occur under certain conditions.

If a precipitate forms early in the reaction, it is likely inhibiting the reaction.[13] Try altering the solvent system to improve solubility.

Experimental Protocols

General Protocol for CuAAC with N-Alkynyl Lactams

This protocol provides a starting point for the copper-catalyzed click reaction of an N-alkynyl lactam with an azide-containing molecule.

Materials:

  • N-alkynyl lactam

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of deionized water and t-BuOH, or DMF)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, dissolve the N-alkynyl lactam (1.0 eq) and the azide-containing compound (1.1 eq) in the chosen solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

  • In another vial, prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O (e.g., 0.05 eq) and THPTA (0.25 eq) in deionized water.

  • To the stirring, degassed solution of the alkyne and azide, add the sodium ascorbate solution (e.g., 0.5 eq).

  • Initiate the reaction by adding the premixed CuSO₄/THPTA solution.

  • Continue to stir the reaction under an inert atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is slow, gentle heating to 40-50°C can be applied.

  • Upon completion, the reaction can be worked up by quenching with EDTA to chelate the copper, followed by extraction and purification (e.g., column chromatography).

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Alkyne (1.0 eq) and Azide (1.1 eq) in Solvent start->dissolve degas Degas Solution with N2/Ar dissolve->degas add_ascorbate Add Sodium Ascorbate Solution (0.5 eq) degas->add_ascorbate prepare_ascorbate Prepare Fresh Sodium Ascorbate Solution prepare_ascorbate->add_ascorbate prepare_catalyst Prepare Premixed CuSO4/THPTA Solution add_catalyst Add CuSO4/THPTA Solution (0.05 eq Cu) prepare_catalyst->add_catalyst add_ascorbate->add_catalyst react Stir at Room Temperature under Inert Atmosphere add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench with EDTA and Purify monitor->workup Reaction Complete end End workup->end

Caption: Step-by-step workflow for a typical CuAAC experiment.

Data Summary

The following table summarizes typical reaction conditions that have been reported to give high yields in CuAAC reactions, which can serve as a starting point for optimization.

SubstratesCopper Source (eq)Reducing Agent (eq)Ligand (eq)SolventTemp.TimeYield (%)Reference
Peptide-alkyne + AzideCuSO₄ (2)NaAsc (2.2)NoneH₂O, pH 5.0RT->98[8]
Peptide-alkyne + AzideCuSO₄ (4)NaAsc (4.4)NoneH₂O, pH 5.0RT->98[8]
Sterically hindered peptideCopper wireNoneNoneDMF50°C5h100[8]
Azidoacetic acid + AlkyneCuSO₄NaAscTBTAH₂O/t-BuOHRT18h78[8]
Benzyl azide + PhenylacetyleneCuI (0.01)None (used Et₃N)NoneCyrene™30°C12h96[6]

References

stability issues of the propargyl group during subsequent reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile yet sometimes challenging propargyl group. This guide provides troubleshooting advice and frequently asked questions to address common stability issues encountered during subsequent reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter in your experiments involving propargyl groups.

Question 1: I am observing low yields or decomposition of my propargyl-containing compound under acidic conditions. What is happening and how can I prevent it?

Answer:

Propargyl groups can be sensitive to acidic conditions, leading to side reactions and decomposition. The terminal alkyne can undergo hydration to form a methyl ketone, or the entire group can be cleaved, particularly if it is part of an ether or ester linkage.

Potential Causes and Solutions:

  • Strong Acids: Avoid using strong, non-coordinating acids.

  • Reaction Temperature: Perform reactions at the lowest possible temperature to minimize acid-catalyzed degradation.

  • Protecting Groups: If the terminal alkyne is not the reactive site, consider protecting it as a silyl alkyne (e.g., using TMS-acetylene).[1][2] This can be particularly useful in multistep syntheses.

  • Alternative Catalysts: For reactions requiring Lewis acidity, consider milder Lewis acids that are less prone to promoting side reactions.

Question 2: My reaction is failing or giving complex mixtures under basic conditions. Why is my propargyl group unstable?

Answer:

The terminal proton of a propargyl group is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases. This can lead to undesired side reactions, including isomerization and polymerization.[3] Propargyl esters can also be cleaved by strong bases.[4]

Potential Causes and Solutions:

  • Strong Bases: Avoid strong bases like alkoxides or organolithiums if the terminal alkyne is not the intended site of reaction. Use milder inorganic bases like carbonates or bicarbonates where possible.

  • Isomerization: The propargyl group can isomerize to an allene under basic conditions. This is often irreversible and can be minimized by using non-protic solvents and lower reaction temperatures.

  • Polymerization: Propargyl alcohol and its derivatives can polymerize upon heating or treatment with a base.[3] Ensure reactions are run at appropriate concentrations and temperatures.

Question 3: I am seeing unexpected byproducts in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. Is the propargyl group unstable under these conditions?

Answer:

While "click" chemistry is generally robust, side reactions involving the propargyl group can occur, especially at elevated temperatures or with certain substrates.[5]

Potential Causes and Solutions:

  • Homo-coupling: The terminal alkyne can undergo oxidative homo-coupling (Glaser coupling) to form a diyne byproduct. This can be minimized by using a copper(I) source in the absence of oxygen or by adding a reducing agent like sodium ascorbate.

  • Cleavage of Propargyl Ethers: Aromatic propargyl ethers have been observed to cleave under certain CuAAC conditions, leading to the formation of the corresponding phenol.[5]

  • Ligand Choice: The choice of ligand for the copper catalyst can influence the reaction outcome. Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand that can help stabilize the copper(I) oxidation state and improve reaction efficiency.[6]

Question 4: During a Sonogashira coupling, I am getting low yields and decomposition of my starting material containing a propargyl alcohol. What are the stability concerns?

Answer:

Sonogashira coupling involves a palladium catalyst and a copper co-catalyst, typically in the presence of a base.[7][8] While effective for forming C-C bonds, the conditions can be harsh for sensitive functional groups, including propargyl alcohols.

Potential Causes and Solutions:

  • Base-Mediated Decomposition: The base used in the reaction (e.g., triethylamine, diisopropylamine) can cause decomposition or side reactions of the propargyl alcohol. Consider using a milder base or a copper-free Sonogashira protocol.

  • Catalyst Poisoning: The substrate itself or impurities might be poisoning the palladium or copper catalyst. Ensure all reagents and solvents are pure and dry.

  • Protecting the Hydroxyl Group: If the hydroxyl group of the propargyl alcohol is not involved in the desired transformation, protecting it as a silyl ether (e.g., TBS, TIPS) can improve stability and prevent side reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the propargyl group?

The propargyl group (HC≡C-CH₂-) is a versatile functional group due to the reactivity of its terminal alkyne.[9] However, its stability is context-dependent and can be influenced by the presence of other functional groups in the molecule and the reaction conditions (pH, temperature, catalysts).[10] It is generally stable under neutral conditions but can be reactive under strongly acidic, basic, oxidative, or reductive conditions.

Q2: How can I protect the propargyl group?

The terminal alkyne is the most reactive part of the propargyl group. If it needs to be preserved during a reaction, it can be protected. A common protecting group for terminal alkynes is a trialkylsilyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS). These groups can be introduced by treating the terminal alkyne with the corresponding silyl chloride in the presence of a base. Deprotection is typically achieved with a fluoride source (e.g., TBAF) or under acidic or basic conditions.

Q3: Is the propargyl group stable to common oxidizing and reducing agents?

The stability of the propargyl group towards oxidation and reduction depends on the specific reagents used.

  • Oxidation: Strong oxidizing agents can cleave the C-C triple bond. Milder oxidation can lead to the formation of propynal or propargylic acid.[3]

  • Reduction: The alkyne can be reduced to an alkene (cis or trans depending on the catalyst) or a fully saturated alkane. For example, reduction with hydrogen over Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) will yield the cis-alkene, while reduction with sodium in liquid ammonia will give the trans-alkene.[11][12][13] Complete reduction to the propyl group can be achieved with hydrogen over platinum or palladium on carbon.

Q4: In the context of drug development, what are the metabolic stability issues of propargyl groups?

In drug development, the metabolic stability of a compound is a critical parameter. The propargyl group can be a site of metabolism. Studies have shown that the primary route of in vitro metabolism can involve oxidative transformations of adjacent functionalities rather than direct alteration of the alkyne itself.[14] However, the substitution pattern around the propargyl linker can significantly influence metabolic stability. For instance, branching at the propargylic position has been shown to increase metabolic stability in some cases.[14]

Quantitative Data Summary

IssueReaction/ConditionObservationPotential SolutionReference
Metabolic Instability Incubation with mouse liver microsomesCompound with a hydrogen at the propargylic position showed significantly reduced metabolic stability (only a trace amount remaining after 1 hour).Substitution with a methyl group at the propargylic position increased the percentage of compound remaining to 29.2-33.7% after 1 hour.[14]
Click Chemistry Side Reaction Copper-catalyzed azide-alkyne cycloaddition (CuAAC)Homo-coupling of terminal alkynes can occur, especially at higher temperatures.Use of a Cu(I) catalyst in the absence of oxygen or with a reducing agent.[5]
Base Sensitivity Peptide synthesisPropargyl esters can be cleaved under basic conditions.Use of orthogonal protecting groups like Boc, which are stable to the conditions used for propargyl ester cleavage with tetrathiomolybdate.[4]

Experimental Protocols

Protocol 1: Protection of a Terminal Alkyne with a Trimethylsilyl (TMS) Group

Objective: To protect the terminal alkyne of a propargyl group to prevent its reaction in subsequent synthetic steps.

Materials:

  • Propargyl-containing compound

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the propargyl-containing compound in anhydrous DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting TMS-protected compound by column chromatography if necessary.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Minimized Side Reactions

Objective: To perform a "click" reaction while minimizing the homo-coupling of the terminal alkyne.

Materials:

  • Propargyl-functionalized molecule

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/water solvent mixture (or other suitable solvent)

Procedure:

  • Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • To the reaction mixture containing the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the triazole product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow_Propargyl_Protection cluster_start Starting Material cluster_reaction Protection Step cluster_workup Workup & Purification cluster_product Final Product Start Propargyl-containing Compound Reaction React with TMSCl and Et3N in DCM Start->Reaction Protection Workup Aqueous Workup Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product TMS-Protected Compound Purification->Product

Caption: Workflow for the TMS protection of a propargyl group.

Logical_Relationship_Propargyl_Instability cluster_conditions Reaction Conditions cluster_outcomes Potential Unwanted Outcomes Propargyl Propargyl Group Stability Acidic Strongly Acidic Propargyl->Acidic Basic Strongly Basic Propargyl->Basic Oxidative Oxidizing Agents Propargyl->Oxidative Reductive Reducing Agents Propargyl->Reductive Hydration Hydration to Ketone Acidic->Hydration Cleavage Group Cleavage Acidic->Cleavage Isomerization Isomerization to Allene Basic->Isomerization Polymerization Polymerization Basic->Polymerization BondCleavage C-C Triple Bond Cleavage Oxidative->BondCleavage Reduction Reduction to Alkene/Alkane Reductive->Reduction

Caption: Factors influencing propargyl group instability.

References

Technical Support Center: Efficient Click Reactions with Sterically Hindered Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst selection in click reactions involving sterically hindered alkynes. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with these demanding cycloaddition reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is failing or giving low yields with my sterically hindered alkyne. What is the likely cause?

A1: Standard CuAAC protocols can be inefficient for sterically demanding substrates. The bulky groups on your alkyne likely hinder the approach of the azide to the copper-acetylide intermediate. This steric clash increases the activation energy of the reaction, leading to low or no product formation.

Q2: What are the primary alternative catalytic systems for sterically hindered alkynes?

A2: The two main strategies are:

  • Optimization of CuAAC: Employing specialized ligands that can accelerate the reaction and overcome steric barriers. N-Heterocyclic Carbene (NHC) ligands are particularly effective.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is often the go-to solution for sterically hindered terminal and internal alkynes. It proceeds through a different mechanism that is less sensitive to steric bulk and provides the 1,5-disubstituted triazole regioisomer.

Q3: When should I choose RuAAC over optimizing CuAAC?

A3: Consider RuAAC as your primary choice if:

  • You are using an internal alkyne , as CuAAC is generally not effective for these substrates.[1]

  • Your terminal alkyne is highly sterically hindered (e.g., adjacent to a tertiary or quaternary carbon center).

  • You require the 1,5-disubstituted triazole regioisomer for your application.[2]

Optimize CuAAC if you require the 1,4-disubstituted triazole and are working with moderately hindered terminal alkynes.

Q4: Can extreme steric hindrance affect the outcome of a RuAAC reaction?

A4: Yes. In cases of exceptionally bulky azides (e.g., 2,2-diaryl-2-azidoamines), the expected 1,5-regioselectivity of RuAAC can be reversed to favor the 1,4-disubstituted product.[3][4] This is a crucial consideration when designing syntheses with highly congested molecules.

Q5: Are there copper-free alternatives for click chemistry with sterically hindered substrates?

A5: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free method that utilizes strained cyclooctynes. While effective, especially in biological systems where copper toxicity is a concern, SPAAC can be slower than catalyzed reactions and the synthesis of strained alkynes can be complex.[5]

Troubleshooting Guide

Issue 1: Low to No Product Formation in CuAAC
Possible Cause Troubleshooting Steps
Steric Hindrance 1. Switch to a Ruthenium Catalyst: For highly hindered or internal alkynes, use a RuAAC catalyst like CpRuCl(COD) or CpRuCl(PPh3)2.[1] 2. Introduce an Accelerating Ligand: For moderately hindered terminal alkynes, add a ligand such as THPTA or an N-Heterocyclic Carbene (NHC) to your CuAAC reaction.[6]
Catalyst Inactivation 1. Ensure Anaerobic Conditions: Deoxygenate your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of Cu(I) to the inactive Cu(II) state.[7] 2. Use Excess Reducing Agent: Ensure a sufficient amount of a reducing agent like sodium ascorbate is present to maintain the copper in its active Cu(I) state.[8]
Suboptimal Reaction Conditions 1. Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can help overcome the activation energy barrier.[9] 2. Solvent Choice: The addition of a co-solvent like DMSO can aid in the solubilization of hydrophobic substrates and may improve reaction rates.[10]
Incorrect Reagent Stoichiometry 1. Increase Catalyst and Ligand Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may improve yields.[11]
Issue 2: Unexpected Regioisomer Formation in RuAAC
Possible Cause Troubleshooting Steps
Extreme Steric Hindrance on the Azide 1. Confirm Product Structure: If you are using a very bulky azide and obtain the 1,4-triazole instead of the expected 1,5-isomer, verify the structure using NMR or other analytical techniques.[3][4] 2. Redesign Substrates: If the 1,5-isomer is essential, consider redesigning the azide component to reduce steric bulk near the azide functional group.

Data Presentation: Catalyst Performance with Sterically Hindered Alkynes

The following tables summarize typical reaction conditions and yields for CuAAC and RuAAC with sterically demanding substrates.

Table 1: Comparison of CuAAC and RuAAC for Hindered Terminal Alkynes

Alkyne SubstrateCatalyst SystemCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Regioisomer
PhenylacetyleneCuSO₄/NaAsc1-5tBuOH/H₂ORT1-4>951,4-
PhenylacetyleneCpRuCl(PPh₃)₂1-2Toluene802-4>951,5-
o-Methoxyphenylacetylene[Cu₂(μ-Br)₂(NHC)]₂0.5NeatRT0.08>991,4-
1-Ethynyl-1-cyclohexanolCpRuCl(COD)2TolueneRT1921,5-
3,3-Dimethyl-1-butyneCp*RuCl(PPh₃)₂2Toluene8012851,5-

Table 2: Performance of RuAAC with Internal Alkynes

Alkyne SubstrateCatalyst SystemCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
DiphenylacetyleneCpRuCl(PPh₃)₂10Benzene80280
1-Phenyl-1-propyneCpRuCl(COD)2TolueneRT0.598
4-OctyneCp*RuCl(COD)2TolueneRT0.596

Table 3: Efficacy of N-Heterocyclic Carbene (NHC) Copper Catalysts with Hindered Substrates

Catalyst SystemSubstratesCatalyst Loading (mol%)ConditionsTimeYield (%)
CuCl(aNHC)Sterically hindered azides and alkynes0.005 - 1Neat, RT< 1 h>95
[CuI(Mes-6)]Benzyl azide + Phenylacetylene1CH₂Cl₂RT0.25

aNHC = abnormal N-heterocyclic carbene; Mes-6 = Six-membered NHC with mesityl substituents.

Experimental Protocols

Protocol 1: General Procedure for RuAAC with a Sterically Hindered Alkyne

This protocol is adapted for the reaction between an organic azide and a sterically hindered terminal or internal alkyne using Cp*RuCl(COD) as the catalyst.[1]

Materials:

  • Organic azide (1.0 equiv)

  • Sterically hindered alkyne (1.0-1.2 equiv)

  • Cp*RuCl(COD) (1-5 mol%)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, THF, Dioxane)

  • Inert atmosphere reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the organic azide and the sterically hindered alkyne.

  • Add the anhydrous, deoxygenated solvent.

  • Add the Cp*RuCl(COD) catalyst to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (some hindered substrates may require heating to 50-80 °C).[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1,5-disubstituted or 1,4,5-trisubstituted triazole.

Protocol 2: Optimized CuAAC for a Moderately Hindered Terminal Alkyne using THPTA

This protocol is designed for bioconjugation or reactions in aqueous media where a terminal alkyne may be sterically hindered.[12]

Materials:

  • Alkyne-functionalized molecule (1.0 equiv)

  • Azide-functionalized molecule (1.1-2.0 equiv)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, HEPES)

Procedure:

  • Prepare a premix of the catalyst and ligand by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 500 µL final reaction volume). Let this mixture stand for 1-2 minutes.

  • In a reaction tube, combine the alkyne-functionalized molecule and the azide-functionalized molecule in the reaction buffer.

  • Add the premixed CuSO₄/THPTA solution to the reaction mixture. The final concentration of copper is typically between 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light.

  • Monitor the reaction by an appropriate method (e.g., LC-MS, SDS-PAGE for proteins).

  • Purify the product using a method suitable for your molecule (e.g., size-exclusion chromatography, dialysis).

Visualized Workflows and Logic

Catalyst Selection Pathway

This diagram outlines the decision-making process for selecting the appropriate catalyst system based on the alkyne substrate.

CatalystSelection Start Start: Sterically Hindered Alkyne AlkyneType What is the alkyne type? Start->AlkyneType Terminal Terminal Alkyne AlkyneType->Terminal Terminal Internal Internal Alkyne AlkyneType->Internal Internal OptimizeCuAAC Optimize CuAAC: - Use accelerating ligands (THPTA, NHC) - Adjust T, solvent, concentration Terminal->OptimizeCuAAC UseRuAAC Use RuAAC Catalyst: - CpRuCl(COD) - CpRuCl(PPh3)2 Internal->UseRuAAC Product14 Desired Product: 1,4-disubstituted triazole OptimizeCuAAC->Product14 Product15 Desired Product: 1,5-disubstituted or 1,4,5-trisubstituted triazole UseRuAAC->Product15

Caption: Catalyst selection logic for hindered alkynes.

Experimental Workflow for RuAAC

This diagram illustrates the key steps in setting up a Ruthenium-catalyzed click reaction.

RuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification PrepVessel 1. Prepare dry, inert reaction vessel PrepReagents 2. Prepare anhydrous, deoxygenated solvents and reagents PrepVessel->PrepReagents AddSubstrates 3. Add azide and alkyne to vessel PrepReagents->AddSubstrates AddSolvent 4. Add solvent AddSubstrates->AddSolvent AddCatalyst 5. Add RuAAC catalyst AddSolvent->AddCatalyst RunReaction 6. Stir at appropriate temperature AddCatalyst->RunReaction Monitor 7. Monitor reaction (TLC/LC-MS) RunReaction->Monitor Concentrate 8. Concentrate crude reaction mixture Monitor->Concentrate Purify 9. Purify by chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for a RuAAC experiment.

Troubleshooting Logic for Low Yield

This flowchart provides a logical sequence for troubleshooting low-yield click reactions with hindered substrates.

Troubleshooting_LowYield Start Low Yield Observed CheckReactionType Is this a CuAAC reaction? Start->CheckReactionType CheckConditions Check Reaction Conditions: - Degassed solvents? - Fresh ascorbate? - Inert atmosphere? CheckReactionType->CheckConditions Yes CheckRuAAC Is this a RuAAC reaction? CheckReactionType->CheckRuAAC No OptimizeCuAAC Optimize CuAAC: 1. Add Ligand (THPTA/NHC) 2. Increase Temperature 3. Increase Catalyst Loading CheckConditions->OptimizeCuAAC SwitchToRuAAC Switch to RuAAC (Cp*RuCl(COD)) OptimizeCuAAC->SwitchToRuAAC OptimizeRuAAC Optimize RuAAC: 1. Increase Temperature 2. Increase Catalyst Loading 3. Check Substrate Purity CheckRuAAC->OptimizeRuAAC Yes Reassess Re-evaluate Substrate Steric Hindrance CheckRuAAC->Reassess No

Caption: Troubleshooting flowchart for low-yield reactions.

References

managing exotherms during the N-alkylation of piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on managing exothermic reactions during the N-alkylation of piperidin-2-one. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is an exotherm in the context of N-alkylation?

A1: An exotherm is a chemical reaction that releases energy in the form of heat. During the N-alkylation of piperidin-2-one, the formation of the new nitrogen-carbon bond is an exothermic process. If this heat is generated faster than it can be dissipated by the reaction vessel and cooling system, the temperature of the reaction mixture will rise.

Q2: Why is managing the exotherm important during the N-alkylation of piperidin-2-one?

A2: Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway. This can cause the solvent to boil, leading to a dangerous increase in pressure within the reactor. Furthermore, elevated temperatures can result in decreased reaction selectivity, leading to the formation of impurities and a lower yield of the desired product. In severe cases, it can pose a significant safety hazard.

Q3: What are the key factors influencing the exotherm of this reaction?

A3: Several factors can influence the rate of heat generation, including:

  • The reactivity of the alkylating agent: More reactive alkylating agents (e.g., alkyl iodides vs. alkyl chlorides) will react faster and generate heat more quickly.

  • The strength and concentration of the base: Stronger bases can deprotonate the piperidin-2-one more rapidly, leading to a faster reaction rate.

  • The rate of addition of reagents: Adding a reagent too quickly can lead to a rapid accumulation of reactants and a sudden, sharp increase in temperature.

  • The reaction concentration: More concentrated reactions have less solvent to absorb the heat generated, leading to a faster temperature rise.

  • The reaction temperature: Higher initial temperatures will accelerate the reaction rate and thus the rate of heat generation.

  • Mixing efficiency: Poor mixing can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk of the mixture.

Q4: Can the choice of solvent affect exotherm management?

A4: Yes, the solvent plays a crucial role. A solvent with a higher heat capacity can absorb more heat for a given temperature rise. A solvent with a higher boiling point can allow the reaction to be run at a higher temperature safely, but a thermal runaway could still be dangerous. The thermal conductivity of the solvent also influences how efficiently heat is transferred to the cooling jacket of the reactor. Solvents like DMF and DMSO are common but require careful handling at elevated temperatures as they can decompose.[1][2]

Troubleshooting Guide

Issue 1: The reaction temperature is increasing too rapidly after adding the alkylating agent.

  • Q: What should I do if I observe a rapid temperature spike?

    • A: Immediately stop the addition of the alkylating agent. Increase the cooling to the reactor to its maximum capacity. If necessary, prepare an external cooling bath (e.g., ice-water) for emergency cooling. Ensure vigorous stirring to improve heat transfer and prevent localized hot spots.

  • Q: How can I prevent this from happening in the future?

    • A: Reduce the rate of addition of the alkylating agent. Consider diluting the alkylating agent in a suitable solvent before addition to have better control over the addition rate. Lower the initial reaction temperature before starting the addition.

Issue 2: The reaction is producing a significant amount of side products, possibly due to high temperatures.

  • Q: My reaction is not clean, and I suspect the exotherm is causing side reactions. What can I do?

    • A: Lowering the reaction temperature is the primary solution. This can be achieved by slowing the addition of the limiting reagent and ensuring efficient cooling. You could also investigate using a less reactive base or alkylating agent if the process chemistry allows.

  • Q: Could the order of addition of reagents make a difference?

    • A: Yes. Typically, the piperidin-2-one and base are mixed in the solvent first, and the alkylating agent is added slowly. This ensures that the concentration of the highly reactive deprotonated piperidin-2-one is kept low at any given time.

Issue 3: I am scaling up the reaction and am concerned about the exotherm.

  • Q: What are the main challenges when scaling up an exothermic reaction?

    • A: The surface-area-to-volume ratio decreases as the scale increases. This means that the ability to remove heat (which depends on the surface area of the reactor) does not increase as fast as the potential to generate heat (which depends on the volume). Therefore, a reaction that is well-behaved on a lab scale can become a dangerous exotherm on a larger scale.

  • Q: How can I safely scale up my N-alkylation?

    • A: A thorough safety assessment is crucial. This may involve calorimetric studies (e.g., using a reaction calorimeter) to quantify the heat of reaction and the maximum temperature rise under adiabatic conditions. The scale-up should be performed incrementally. The addition rate of the alkylating agent will need to be significantly slower than on the lab scale. Ensure the cooling capacity of the larger reactor is sufficient for the expected heat output.

Data Presentation

Table 1: Common Reaction Parameters for N-Alkylation of Lactams

ParameterTypical RangeNotes
Piperidin-2-one Concentration 0.1 - 1.0 MHigher concentrations can lead to faster reactions and more significant exotherms.
Alkylating Agent Equiv. 1.0 - 1.5A slight excess is often used to ensure complete conversion.
Base Equiv. 1.0 - 2.0The choice and amount of base depend on its strength and the reaction conditions.
Temperature 0 °C to 80 °CLower temperatures are preferred for managing exotherms. Some reactions may require heating.[3]
Addition Time 30 min - 4 hoursSlower addition is crucial for controlling the exotherm, especially on a larger scale.

Table 2: Comparison of Common Bases

BaseSolvent(s)Key Considerations
NaH (Sodium Hydride) THF, DMFHighly reactive, generates hydrogen gas. Requires careful handling and an inert atmosphere.
K₂CO₃ (Potassium Carbonate) DMF, AcetonitrileA weaker base, often requiring higher temperatures. Generally safer than NaH.[1][4]
Cs₂CO₃ (Cesium Carbonate) Acetonitrile, DMFMore soluble and often more effective than K₂CO₃ at lower temperatures.[1]
KOtBu (Potassium tert-butoxide) THFA very strong base, can lead to rapid and highly exothermic reactions.

Experimental Protocols

General Protocol for the N-Alkylation of Piperidin-2-one with Exotherm Control

Materials:

  • Piperidin-2-one

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel

  • Condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, a condenser under an inert atmosphere, and an addition funnel. Ensure the setup is dry.

  • Initial Charge: Charge the flask with piperidin-2-one (1.0 eq.) and potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the desired concentration (e.g., 0.5 M).

  • Initial Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Reagent Preparation: Dissolve the alkyl halide (1.1 eq.) in a small amount of anhydrous acetonitrile in the addition funnel.

  • Controlled Addition: Add the alkyl halide solution dropwise to the cooled suspension over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition. Do not allow the temperature to rise by more than 5-10 °C. Adjust the addition rate and/or the cooling bath to maintain the desired temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours (reaction progress can be monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as chromatography or recrystallization.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start: Assemble Dry Glassware charge Charge Piperidin-2-one and Base start->charge add_solvent Add Anhydrous Solvent charge->add_solvent cool Cool to Initial Temperature (e.g., 0°C) add_solvent->cool prep_alkylating Prepare Alkylating Agent Solution cool->prep_alkylating add_alkylating Slowly Add Alkylating Agent prep_alkylating->add_alkylating monitor_temp Monitor Temperature Continuously add_alkylating->monitor_temp reaction_complete Reaction Complete add_alkylating->reaction_complete Addition Finished monitor_temp->add_alkylating Temp Stable adjust_rate Adjust Addition Rate / Cooling monitor_temp->adjust_rate Temp Rise adjust_rate->add_alkylating quench Quench Reaction (if necessary) reaction_complete->quench filter Filter Solids quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end End: Isolated Product purify->end

Caption: Experimental workflow for managing exotherms during N-alkylation.

Troubleshooting_Exotherm cluster_analysis Post-Incident Analysis cluster_corrective_actions Corrective Actions for Next Experiment start Rapid Temperature Increase Observed stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_stirring Ensure Vigorous Stirring max_cooling->check_stirring review_protocol Review Protocol check_stirring->review_protocol was_addition_too_fast Was Addition Rate Too Fast? review_protocol->was_addition_too_fast was_temp_too_high Was Initial Temp Too High? was_addition_too_fast->was_temp_too_high No reduce_rate Reduce Addition Rate was_addition_too_fast->reduce_rate Yes was_concentration_high Was Concentration Too High? was_temp_too_high->was_concentration_high No lower_temp Lower Initial Temperature was_temp_too_high->lower_temp Yes was_concentration_high->review_protocol No, investigate other factors dilute Decrease Concentration was_concentration_high->dilute Yes

Caption: Troubleshooting logic for an unexpected exotherm.

References

byproduct formation in the synthesis of N-propargyl lactams

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-propargyl lactams.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of N-propargyl lactams?

The most prevalent method for synthesizing N-propargyl lactams is the N-alkylation of a lactam with a propargyl halide, typically propargyl bromide or propargyl chloride. This reaction is usually carried out in the presence of a base in an appropriate organic solvent.[1]

Q2: What are the common byproducts observed in this reaction?

The primary byproduct of concern is the corresponding N-allenyl lactam. This is formed through an isomerization reaction of the desired N-propargyl lactam.[2][3] In some cases, polymerization of the starting material or product can also occur, particularly under harsh reaction conditions.[3]

Q3: What factors influence the formation of the N-allenyl lactam byproduct?

The formation of the N-allenyl lactam is significantly influenced by the reaction conditions. The choice of base is a critical factor; strong bases can promote the isomerization of the propargyl group to the allene.[2] Other parameters such as temperature and solvent can also affect the rate of this side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N-propargyl lactam - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote byproduct formation. - Screen different bases. A moderately strong base like potassium carbonate is often a good starting point.[1]
Presence of N-allenyl lactam byproduct - Use of a strong base. - Prolonged reaction time at elevated temperatures.- Use a milder base such as potassium carbonate or cesium carbonate.[1] - Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of polymeric materials - Use of highly reactive reagents or catalysts. - High reaction temperature.- Consider using a milder propargylating agent if possible. - If using a catalyst, optimize its loading to the minimum effective amount.[2] - Perform the reaction at the lowest effective temperature.
Difficulty in purifying the N-propargyl lactam - Co-elution of the product and byproducts during chromatography. - Thermal instability of the product.- Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation. - Consider alternative purification methods such as crystallization or distillation under reduced pressure if the product is thermally stable.

Experimental Protocols

General Procedure for the Synthesis of N-propargyl Lactams

A widely used protocol for the synthesis of N-propargyl lactams involves the following steps:[1]

  • Dissolution: The lactam is dissolved in a dry aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: A suitable base, typically anhydrous potassium carbonate, is added to the solution. The amount of base is usually in slight excess (e.g., 1.2-1.5 equivalents) relative to the lactam.

  • Addition of Propargyl Halide: Propargyl bromide or propargyl chloride (1.0-1.2 equivalents) is added to the reaction mixture.

  • Reaction: The mixture is stirred at a controlled temperature (ranging from room temperature to a gentle reflux, depending on the reactivity of the lactam) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is typically dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine to remove any remaining salts and DMF.

  • Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The final product is then purified by column chromatography on silica gel.

Visual Guides

Byproduct_Formation cluster_reactants Reactants Lactam Lactam Desired_Product N-propargyl lactam Lactam->Desired_Product N-alkylation Propargyl_Halide Propargyl Halide Propargyl_Halide->Desired_Product N-alkylation Base Base Base->Desired_Product N-alkylation Byproduct N-allenyl lactam Desired_Product->Byproduct Isomerization Strong_Base Strong Base (e.g., NaH, t-BuOK) Strong_Base->Byproduct Promotes Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Byproduct Present? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Yield->Optimize_Conditions Yes Change_Base Use Milder Base (e.g., K2CO3) Check_Purity->Change_Base Yes Success Successful Synthesis Check_Purity->Success No Optimize_Conditions->Start Purification Optimize Purification Change_Base->Purification Purification->Start

References

scale-up considerations for the synthesis of 1-(prop-2-yn-1-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(prop-2-yn-1-yl)piperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the N-alkylation of piperidin-2-one (also known as δ-valerolactam). This reaction involves the deprotonation of the lactam nitrogen with a suitable base, followed by nucleophilic attack on a propargyl halide, typically propargyl bromide.

Q2: What are the critical parameters to control during the synthesis?

The critical parameters for a successful synthesis include the choice of base and solvent, reaction temperature, and the purity of the starting materials. Anhydrous conditions are crucial to prevent side reactions. The slow addition of the alkylating agent can also be important to control the reaction exotherm and minimize side product formation.

Q3: What are some common side reactions to be aware of?

Potential side reactions include O-alkylation of the lactam, although this is generally less favored than N-alkylation. If a strong base is used in excess or at elevated temperatures, it could potentially lead to ring-opening of the lactam. Additionally, the propargyl group itself can undergo further reactions under certain conditions, though this is less common in this specific transformation.

Q4: What are the key safety precautions for this synthesis?

Propargyl bromide is a highly toxic, flammable, and lachrymatory substance.[1][2][3][4] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[1][2] It is also important to manage the reaction temperature, as the alkylation can be exothermic.

Q5: How can I characterize the final product, this compound?

The final product can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR should show characteristic peaks for the piperidinone ring protons and the propargyl group protons (including the acetylenic proton). 13C NMR will show the corresponding carbon signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the amide carbonyl group and the terminal alkyne C-H and C≡C bonds.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective deprotonation of piperidin-2-one. 2. Deactivated propargyl bromide. 3. Insufficient reaction time or temperature. 4. Presence of water in the reaction.1. Use a stronger base (e.g., NaH instead of K2CO3). Ensure the base is fresh and properly handled. 2. Use freshly opened or distilled propargyl bromide. 3. Monitor the reaction by TLC or LC-MS and consider increasing the temperature or reaction time. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products 1. O-alkylation as a side reaction. 2. Impurities in starting materials. 3. Reaction temperature is too high.1. Use a less polar aprotic solvent. 2. Purify starting materials before use. 3. Maintain a lower reaction temperature, especially during the addition of propargyl bromide.
Difficult Purification 1. Product co-elutes with starting material or impurities. 2. Oily product that is difficult to crystallize.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase. 2. Attempt purification by distillation under reduced pressure if the product is thermally stable. Try trituration with a non-polar solvent to induce crystallization.
Reaction Does Not Go to Completion 1. Insufficient amount of base or alkylating agent. 2. Reversible reaction.1. Use a slight excess (1.1-1.2 equivalents) of the base and alkylating agent. 2. Remove any byproducts that may inhibit the forward reaction.

Scale-Up Considerations

Scaling up the synthesis of this compound from the lab to a pilot or industrial scale presents several challenges:

Consideration Challenge Mitigation Strategy
Heat Transfer The N-alkylation reaction can be exothermic. In a large reactor, inefficient heat dissipation can lead to a runaway reaction and the formation of byproducts.- Use a jacketed reactor with efficient cooling. - Control the rate of addition of the propargyl bromide. - Consider using a continuous flow reactor for better heat and mass transfer.[3][5]
Mass Transfer In heterogeneous reactions (e.g., using a solid base like K2CO3), efficient mixing is crucial for complete reaction.- Use an appropriate agitator and optimize the stirring speed. - Consider using a soluble base or a phase-transfer catalyst to improve homogeneity.[3][5]
Safety Handling large quantities of propargyl bromide increases the risk of exposure and fire.- Use a closed system for reagent transfer. - Ensure adequate ventilation and have emergency procedures in place. - Perform a thorough process safety assessment.
Work-up and Purification Handling large volumes of solvents and performing extractions can be cumbersome and generate significant waste. Large-scale chromatography can be expensive.- Optimize the work-up procedure to minimize solvent usage. - Explore crystallization or distillation as alternatives to chromatography for purification.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in Tetrahydrofuran (THF)

This protocol is adapted from standard procedures for N-alkylation of lactams.

Materials:

  • Piperidin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-2-one (1.0 eq).

  • Add anhydrous THF to dissolve the piperidin-2-one.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add propargyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench with saturated aqueous NH4Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol uses a milder base and is often easier to handle on a larger scale.

Materials:

  • Piperidin-2-one

  • Potassium carbonate (K2CO3), anhydrous

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add piperidin-2-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Add propargyl bromide (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the solid K2CO3.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Piperidin-2-one, Base (e.g., NaH), Propargyl Bromide, Anhydrous Solvent start->reagents deprotonation Deprotonation of Piperidin-2-one reagents->deprotonation alkylation N-Alkylation with Propargyl Bromide deprotonation->alkylation Nucleophilic Attack quench Quench Reaction alkylation->quench extraction Liquid-Liquid Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield or Incomplete Reaction? cause1 Ineffective Deprotonation? start->cause1 Yes cause2 Poor Reagent Quality? start->cause2 No sol1 Use stronger/fresh base (NaH). Ensure sufficient equivalents. cause1->sol1 cause3 Suboptimal Conditions? cause2->cause3 No sol2 Use fresh propargyl bromide. Purify starting materials. cause2->sol2 cause4 Presence of Water? cause3->cause4 No sol3 Increase reaction time/temperature. Monitor by TLC/LC-MS. cause3->sol3 sol4 Use anhydrous solvents. Flame-dry glassware. cause4->sol4

Caption: Troubleshooting decision tree for low-yield synthesis.

Scale_Up_Considerations center Scale-Up Challenges heat Heat Transfer (Exotherm Control) center->heat mass Mass Transfer (Mixing) center->mass safety Safety (Reagent Handling) center->safety purification Purification (Efficiency) center->purification sol_heat Jacketed/Flow Reactor Controlled Addition heat->sol_heat sol_mass Optimized Agitation Phase-Transfer Catalyst mass->sol_mass sol_safety Closed Systems Process Safety Assessment safety->sol_safety sol_purification Crystallization/Distillation purification->sol_purification

Caption: Key considerations for scaling up the synthesis.

References

Validation & Comparative

A Comparative Guide to N-Alkylation and O-Alkylation of Lactams for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the competitive alkylation of lactam systems, providing experimental data, detailed protocols, and mechanistic insights to guide synthetic strategy.

The alkylation of lactams is a fundamental transformation in organic synthesis, pivotal to the development of a vast array of pharmaceuticals and biologically active compounds. The ambident nucleophilic nature of the lactam moiety, possessing both a nitrogen and an oxygen atom capable of alkylation, presents a significant synthetic challenge. The selective formation of either N-alkyl lactams or O-alkyl lactim ethers is often crucial for the desired biological activity and physicochemical properties of the target molecule. This guide provides a comprehensive comparison of N-alkylation and O-alkylation of lactams, supported by experimental data, to aid researchers in navigating this critical synthetic decision.

Mechanistic Overview: A Tale of Two Nucleophiles

The regioselectivity of lactam alkylation is a nuanced interplay of electronic and steric factors, largely governed by the Hard and Soft Acids and Bases (HSAB) principle. The lactam anion is an ambident nucleophile, with the nitrogen atom being a "soft" nucleophilic center and the oxygen atom being a "hard" nucleophilic center.

  • N-Alkylation (Kinetic Control): The nitrogen atom, being more polarizable and less electronegative than oxygen, is the softer nucleophile. According to the HSAB principle, it preferentially reacts with soft electrophiles (alkylating agents with more covalent character, such as alkyl iodides and bromides) in what is typically a kinetically controlled process. These reactions often proceed via an SN2 mechanism.

  • O-Alkylation (Thermodynamic Control): The more electronegative oxygen atom is the harder nucleophile and bears a greater negative charge density in the lactam anion. It favors reaction with hard electrophiles (alkylating agents with more ionic character, such as alkyl sulfates and triflates), often leading to the thermodynamically more stable product, the O-alkyl lactim ether (also known as a lactim ether). In certain conjugated systems, O-alkylation can be driven by the formation of a more stable aromatic system.[1][2]

The choice of solvent, base, and counter-ion also plays a critical role in directing the alkylation. Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation, while the use of silver salts can promote O-alkylation by coordinating with the alkyl halide, making the alkyl group a harder electrophile.

Factors Influencing N- versus O-Alkylation Selectivity

FactorFavors N-Alkylation (Soft-Soft Interaction)Favors O-Alkylation (Hard-Hard Interaction)Rationale
Alkylating Agent Alkyl iodides (R-I), Alkyl bromides (R-Br), Benzyl halidesAlkyl triflates (R-OTf), Dialkyl sulfates (R₂SO₄), Meerwein's salt ([R₃O]BF₄)Based on the HSAB principle, soft nucleophiles (N) react with soft electrophiles, and hard nucleophiles (O) react with hard electrophiles.[3]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)Nonpolar (e.g., Benzene, Toluene), Protic (in some cases)Polar aprotic solvents solvate the cation but leave the anion relatively free, favoring attack by the more nucleophilic nitrogen.
Base/Counter-ion Alkali metal hydroxides (e.g., NaOH, KOH), Carbonates (e.g., K₂CO₃)Silver salts (e.g., Ag₂O, Ag₂CO₃)Silver ions coordinate with the halide, increasing the carbocationic character of the alkyl group and favoring reaction at the harder oxygen site.
Lactam Structure Simple, non-conjugated lactamsConjugated lactams (e.g., 2-pyridones)O-alkylation of conjugated lactams can lead to the formation of a stable aromatic system, providing a thermodynamic driving force.[2]
Temperature Lower temperaturesHigher temperaturesO-alkylation often leads to the thermodynamically more stable product, which is favored at higher temperatures.

Comparative Experimental Data

The following tables summarize experimental results for the alkylation of representative lactam systems, highlighting the impact of reaction conditions on the product distribution.

Table 1: Alkylation of 2-Pyridone Derivatives

SubstrateAlkylating AgentBaseSolventTemp. (°C)Product Ratio (N:O)Yield (%)Reference
2-PyridoneMethyl IodideK₂CO₃AcetoneReflux>95:585[4]
2-PyridoneDimethyl SulfateK₂CO₃Toluene11010:9092[5]
2-PyridoneBenzyl BromideNaHDMF2580:2090[6]
2-PyridoneBenzyl BromideAg₂CO₃BenzeneReflux<5:9588[6]

Table 2: Alkylation of γ-Butyrolactam (2-Pyrrolidone)

Alkylating AgentBaseSolventTemp. (°C)ProductYield (%)Reference
Ethyl IodideNaHTHF25N-Ethyl-2-pyrrolidone95[7]
Diethyl SulfateNaHToluene80N-Ethyl-2-pyrrolidone90[7]
Methyl IodideKOH/K₂CO₃ (Microwave)None120N-Methyl-2-pyrrolidone92[8]

Table 3: Alkylation of ε-Caprolactam

Alkylating AgentBaseSolventTemp. (°C)ProductYield (%)Reference
Methyl IodideNaHDMF25N-Methylcaprolactam93[9]
Dimethyl SulfateNaOHWater/Toluene60N-Methylcaprolactam88[9]

Experimental Protocols

Protocol 1: Selective N-Alkylation of 2-Pyrrolidone

This protocol describes a general procedure for the N-alkylation of 2-pyrrolidone using an alkyl halide under phase-transfer catalysis with microwave irradiation.[8]

Materials:

  • 2-Pyrrolidone (5 mmol)

  • Alkyl halide (e.g., benzyl chloride) (7.5 mmol)

  • Potassium hydroxide (20 mmol), finely ground

  • Potassium carbonate (20 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.5 mmol)

Procedure:

  • In a mortar, thoroughly mix the ground potassium hydroxide, potassium carbonate, TBAB, and 2-pyrrolidone.

  • Transfer the mixture to an open conical flask.

  • Add the alkyl halide dropwise to the mixture and stir briefly with a spatula.

  • Place the flask in a household microwave oven and irradiate at a power of approximately 300W for 1-2 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Add dichloromethane (20 mL) to the reaction mixture and stir for 5 minutes.

  • Filter the mixture and wash the solid residue with dichloromethane (2 x 10 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated 2-pyrrolidone.

Protocol 2: Selective O-Alkylation of 2-Pyridone

This protocol describes a method for the selective O-alkylation of 2-pyridone using a hard alkylating agent.[5]

Materials:

  • 2-Pyridone (10 mmol)

  • Potassium carbonate (15 mmol)

  • Dimethyl sulfate (12 mmol)

  • Toluene (50 mL)

Procedure:

  • To a stirred suspension of 2-pyridone and potassium carbonate in toluene, add dimethyl sulfate dropwise at room temperature.

  • Heat the reaction mixture to 110 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography on silica gel to yield the 2-methoxypyridine.

Stability and Reactivity of N-Alkyl Lactams vs. O-Alkyl Lactim Ethers

N-Alkyl Lactams:

  • Stability: Generally stable compounds, behaving as typical amides. The amide bond is robust and resistant to hydrolysis under neutral and basic conditions. Acidic conditions can lead to hydrolysis, but this often requires elevated temperatures.

  • Reactivity: The carbonyl group is susceptible to nucleophilic attack, particularly by strong nucleophiles like organolithium reagents, leading to the formation of cyclic ketimines.[10] The protons on the α-carbon to the carbonyl are acidic and can be removed by a strong base, allowing for α-functionalization.

O-Alkyl Lactim Ethers:

  • Stability: Lactim ethers are generally less stable than their N-alkyl counterparts, particularly towards acidic conditions. They are readily hydrolyzed by aqueous acid to the corresponding lactam and alcohol.[11][12]

  • Reactivity: The C=N bond of the lactim ether is susceptible to nucleophilic attack. They can react with electrophiles at the nitrogen atom, which can be followed by ring-opening.[13] The protons on the α-carbon to the imino group are also acidic and can be deprotonated for further functionalization.

Visualizing the Reaction Pathways

N-Alkylation vs. O-Alkylation of a Lactam Anion

G Alkylation of a Lactam Anion cluster_reactants Reactants lactam_anion Lactam Anion (Ambident Nucleophile) n_alkylation N-Alkyl Lactam lactam_anion->n_alkylation Soft-Soft Interaction (N-attack) o_alkylation O-Alkyl Lactim Ether lactam_anion->o_alkylation Hard-Hard Interaction (O-attack) alkyl_halide Alkylating Agent (Electrophile)

Caption: Competing pathways for the alkylation of a lactam anion.

Decision-Making Workflow for Selective Lactam Alkylation

G Decision Workflow for Lactam Alkylation cluster_n N-Alkylation Strategy cluster_o O-Alkylation Strategy start Desired Product? n_alkyl N-Alkyl Lactam start->n_alkyl o_alkyl O-Alkyl Lactim Ether start->o_alkyl soft_electrophile Use Soft Electrophile (e.g., R-I, R-Br) n_alkyl->soft_electrophile hard_electrophile Use Hard Electrophile (e.g., R-OTf, R2SO4) o_alkyl->hard_electrophile polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO) soft_electrophile->polar_aprotic alkali_base Use Alkali Metal Base (e.g., NaH, K2CO3) polar_aprotic->alkali_base silver_salt Consider Silver Salt (e.g., Ag2CO3) hard_electrophile->silver_salt aromatic_driving_force Is there an aromatic driving force? silver_salt->aromatic_driving_force

Caption: A workflow to guide the choice of reaction conditions.

Conclusion

The selective alkylation of lactams is a controllable process when the underlying principles of reactivity are understood. By carefully selecting the alkylating agent, solvent, base, and temperature, researchers can direct the reaction towards either N-alkylation or O-alkylation with high selectivity. This guide provides a foundational understanding and practical data to empower scientists in the rational design of synthetic routes for novel lactam-containing molecules in drug discovery and development.

References

Reactivity of N-propargyl piperidin-2-one: A Comparative Guide for Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the reactivity of N-propargyl piperidin-2-one alongside other terminal alkynes in key organic reactions. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering a consolidated resource for selecting appropriate alkynes for specific applications.

Terminal alkynes are fundamental building blocks in organic synthesis, valued for their ability to participate in a variety of powerful coupling reactions. The reactivity of a terminal alkyne is subtly influenced by the substituent attached to the propargylic position, affecting reaction kinetics and yields. This guide focuses on the performance of N-propargyl piperidin-2-one in the context of other functionalized terminal alkynes.

Comparative Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely utilized reaction for its efficiency and biocompatibility. A seminal study provides a quantitative comparison of the reactivity of various terminal alkynes in this reaction. While N-propargyl piperidin-2-one was not explicitly tested, the study included N-propargyl acetamide, a structurally analogous N-propargyl amide.

The data reveals that propargyl amides, such as N-propargyl acetamide, exhibit robust reactivity, comparable to other commonly used propargyl derivatives. Electronically activated propiolamides are noted to be slightly more reactive.[1] It is reasonable to extrapolate that N-propargyl piperidin-2-one, as a cyclic N-propargyl amide (a lactam), would demonstrate similar reactivity trends. Propargyl compounds, in general, are highlighted for their excellent combination of reactivity, ease of installation, and cost-effectiveness.[1]

Table 1: Comparative Performance of Terminal Alkynes in Ligand-Accelerated CuAAC

Alkyne TypeExample CompoundTime to 50% Completion (min)Time to 90% Completion (min)
Secondary PropiolamideN-Phenylpropiolamide~2~5
Propargyl EtherPropargyl methyl ether~3~8
N-Propargyl Amide N-Propargyl acetamide ~5 ~15
Propargyl AmineN,N-Dimethylpropargylamine~6~18
Propargyl AlcoholPropargyl alcohol~8~25
Aromatic AlkynePhenylacetylene~10~30
Aliphatic Alkyne1-Octyne~12~35

Data adapted from a study by Finn and coworkers.[1] The times are approximate and derived from graphical data for reactions under specific bioconjugation conditions.

Reactivity in Sonogashira Coupling

The reactivity of the alkyne in Sonogashira coupling can be influenced by steric and electronic factors. Generally, less sterically hindered terminal alkynes tend to react more readily. The electronic nature of the substituent on the alkyne can also play a role, although the effect is often less pronounced than in other reactions. Given its structure, N-propargyl piperidin-2-one is expected to be a competent substrate in Sonogashira couplings, with reactivity likely comparable to other N-propargyl amines and amides.

Reactivity in A³ Coupling (Aldehyde-Alkyne-Amine Coupling)

The A³ coupling is a three-component reaction that efficiently produces propargylamines from an aldehyde, an alkyne, and an amine. This reaction is highly atom-economical and has found broad application in the synthesis of nitrogen-containing molecules. The mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide species generated from the terminal alkyne.

As N-propargyl piperidin-2-one is itself a product of a related transformation (propargylation of piperidin-2-one), its direct use as the alkyne component in a standard A³ coupling is less common. However, the underlying reactivity principles for terminal alkynes in this reaction are relevant. The formation of the metal-acetylide is a key step, and the acidity of the terminal proton can influence the reaction rate. Alkynes with electron-withdrawing groups can be more acidic but may also be less nucleophilic. The balance of these factors determines the overall reactivity.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for the key reactions discussed.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Azide-containing compound

  • Terminal alkyne (e.g., N-propargyl piperidin-2-one)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-BuOH, DMF, or DMSO)

Procedure:

  • Dissolve the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in the chosen solvent system.

  • To this solution, add a freshly prepared aqueous solution of copper(II) sulfate (0.01-0.05 equiv).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC, LC-MS, or other suitable analytical techniques.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent. Further purification can be achieved by column chromatography if necessary.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Terminal alkyne (e.g., N-propargyl piperidin-2-one) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (0.01-0.05 equiv)

  • Copper(I) iodide (CuI) (0.02-0.1 equiv)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a degassed solution of the aryl or vinyl halide and the terminal alkyne in the chosen solvent, add the palladium catalyst and copper(I) iodide.

  • Add the amine base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated amine hydrohalide salt.

  • The filtrate is then concentrated, and the residue is purified by column chromatography to afford the desired product.

Visualizing Reaction Workflows and Concepts

To aid in the understanding of the experimental processes and theoretical underpinnings, the following diagrams have been generated.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents (Alkyne, Azide/Halide, etc.) mixing Mixing & Stirring (Inert Atmosphere if needed) reagents->mixing solvent Solvent solvent->mixing catalyst Catalyst System catalyst->mixing tlc TLC mixing->tlc aliquot lcms LC-MS mixing->lcms aliquot extraction Extraction / Filtration mixing->extraction upon completion chromatography Column Chromatography extraction->chromatography nmr NMR chromatography->nmr ms Mass Spectrometry chromatography->ms reactivity_factors cluster_electronic Electronic Effects cluster_steric Steric Hindrance cluster_reaction_conditions Reaction Conditions reactivity Terminal Alkyne Reactivity ewg Electron-Withdrawing Groups (e.g., amides, esters) ewg->reactivity can increase C-H acidity edg Electron-Donating Groups (e.g., alkyls) edg->reactivity can decrease C-H acidity bulk Bulky Substituents near Alkyne bulk->reactivity can decrease rate catalyst_type Catalyst catalyst_type->reactivity solvent_type Solvent solvent_type->reactivity base_type Base (if applicable) base_type->reactivity

References

spectroscopic comparison of N-alkynyl lactams and N-alkyl lactams

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between classes of molecules is paramount. This guide provides a detailed spectroscopic comparison of N-alkynyl lactams and their saturated counterparts, N-alkyl lactams. By examining their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the knowledge to readily differentiate and characterize these important chemical entities.

The introduction of an alkynyl group onto the nitrogen atom of a lactam ring significantly alters its electronic environment compared to a simple alkyl substituent. This modification introduces the characteristic spectroscopic signatures of a carbon-carbon triple bond and influences the adjacent lactam moiety. This comparison will utilize data from representative molecules: N-propargyl-2-pyrrolidone as the N-alkynyl lactam and N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone as the N-alkyl lactams.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for our comparative lactams.

Spectroscopic TechniqueN-Alkynyl Lactam (N-propargyl-2-pyrrolidone)N-Alkyl Lactam (N-methyl-2-pyrrolidone)[1][2][3]N-Alkyl Lactam (N-ethyl-2-pyrrolidone)
¹H NMR (δ, ppm) ~4.1 (s, 2H, N-CH₂), ~3.4 (t, 2H), ~2.4 (t, 2H), ~2.2 (t, 1H, C≡CH), ~2.1 (quintet, 2H)3.39 (t, 2H), 2.78 (s, 3H, N-CH₃), 2.23 (t, 2H), 1.93 (quintet, 2H)~3.3 (m, 4H), ~2.3 (t, 2H), ~1.9 (m, 2H), ~1.1 (t, 3H)
¹³C NMR (δ, ppm) ~175 (C=O), ~78 (C≡CH), ~72 (C≡CH), ~48 (N-CH₂), ~45 (ring CH₂), ~32 (ring CH₂), ~18 (ring CH₂)174.3 (C=O), 49.3 (N-CH₂), 31.1 (ring CH₂), 29.3 (N-CH₃), 18.0 (ring CH₂)~174 (C=O), ~46 (N-CH₂), ~38 (N-CH₂), ~31 (ring CH₂), ~18 (ring CH₂), ~13 (CH₃)
IR (cm⁻¹) ~3290 (≡C-H stretch), ~2120 (C≡C stretch), ~1690 (C=O stretch)~2930, 2870 (C-H stretch), ~1680 (C=O stretch)~2970, 2880 (C-H stretch), ~1685 (C=O stretch)
Mass Spec. (m/z) M⁺˙ at 123. Key fragments: [M-H]⁺, fragments from lactam ring cleavage.M⁺˙ at 99. Key fragments: [M-CH₃]⁺ (m/z 84), m/z 70, 56, 42.[3][4][5]M⁺˙ at 113. Key fragments: [M-C₂H₄]⁺˙ (m/z 85), [M-C₂H₅]⁺ (m/z 84), m/z 70, 56, 42.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most apparent distinction in the proton NMR spectra is the presence of signals corresponding to the alkynyl group in N-alkynyl lactams. For N-propargyl-2-pyrrolidone, a characteristic singlet for the methylene protons adjacent to the nitrogen (N-CH₂) appears around 4.1 ppm. Furthermore, a triplet at approximately 2.2 ppm is indicative of the terminal alkyne proton (C≡CH). In contrast, N-alkyl lactams exhibit signals for the N-alkyl group in the aliphatic region. For instance, N-methyl-2-pyrrolidone shows a singlet for the N-methyl protons at around 2.78 ppm.[1] The protons on the lactam ring itself show comparable chemical shifts and splitting patterns in both classes of compounds, typically appearing as triplets and multiplets between 1.9 and 3.4 ppm.

¹³C NMR: The ¹³C NMR spectrum of an N-alkynyl lactam provides clear evidence of the carbon-carbon triple bond. Two distinct signals for the sp-hybridized carbons of the alkyne are observed between 70 and 80 ppm. The carbonyl carbon (C=O) in both N-alkynyl and N-alkyl lactams resonates at a similar downfield position, typically around 174-175 ppm. The carbons of the N-alkyl group in N-alkyl lactams appear in the upfield region, with the N-methyl carbon of N-methyl-2-pyrrolidone at approximately 29.3 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum offers a rapid and effective method for distinguishing between these two lactam derivatives. N-alkynyl lactams exhibit two highly characteristic absorption bands that are absent in their N-alkyl counterparts. A sharp, relatively weak band corresponding to the stretching vibration of the terminal alkyne C-H bond (≡C-H) appears around 3290 cm⁻¹. Additionally, the carbon-carbon triple bond stretch (C≡C) gives rise to a sharp, weak to medium absorption in the region of 2120 cm⁻¹. The carbonyl (C=O) stretching frequency for both classes of lactams is found in a similar region, typically between 1680 and 1690 cm⁻¹. For N-alkyl lactams, the spectrum is dominated by the strong carbonyl absorption and the C-H stretching vibrations of the alkyl groups and the lactam ring, which are located below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺˙) will differ by the mass of the respective N-substituent. The fragmentation patterns can also provide structural confirmation. N-alkyl lactams often exhibit fragmentation patterns involving the loss of the alkyl group or cleavage of the lactam ring. For example, N-methyl-2-pyrrolidone can show a fragment corresponding to the loss of the methyl group.[3][4][5] N-alkynyl lactams will also undergo fragmentation of the lactam ring, and the presence of the alkyne moiety can lead to characteristic fragmentation pathways, including the loss of a hydrogen atom from the terminal alkyne.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of N-alkynyl and N-alkyl lactams.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison N_alkynyl N-Alkynyl Lactam NMR NMR Spectroscopy (¹H and ¹³C) N_alkynyl->NMR IR IR Spectroscopy N_alkynyl->IR MS Mass Spectrometry N_alkynyl->MS N_alkyl N-Alkyl Lactam N_alkyl->NMR N_alkyl->IR N_alkyl->MS NMR_data Compare Chemical Shifts: - Alkynyl vs. Alkyl protons/carbons - Lactam ring signals NMR->NMR_data IR_data Identify Characteristic Bands: - ≡C-H and C≡C stretches - C=O stretch position IR->IR_data MS_data Analyze Fragmentation: - Molecular ion peaks - Loss of N-substituent MS->MS_data Conclusion Structural Confirmation and Differentiation NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

References

Validating Triazole Formation with 1H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The formation of 1,2,3-triazoles, often achieved through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, is a cornerstone of modern synthetic chemistry, with wide-ranging applications in drug discovery, materials science, and bioconjugation. Verifying the successful synthesis of these heterocyclic compounds is crucial, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a rapid, reliable, and non-destructive analytical technique for this purpose. This guide provides a comparative analysis of the 1H NMR spectra of starting materials versus the triazole product, supported by experimental data and a detailed protocol.

Distinguishing Product from Reactants: A Tale of Chemical Shifts

The key to validating triazole formation via 1H NMR lies in the distinct chemical shifts of the protons in the product compared to the reactants. The most indicative signal is that of the newly formed triazole ring proton.

A primary indicator of a successful reaction is the appearance of a new singlet in the downfield region of the spectrum, typically between 7.5 and 8.8 ppm.[1][2] This signal corresponds to the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring. Concurrently, the signals corresponding to the protons of the starting materials, the azide and the alkyne, will diminish or disappear entirely upon reaction completion.[3]

For instance, in the reaction between an azide and a terminal alkyne, the acetylenic proton of the alkyne, which typically appears as a singlet around 2-3 ppm, will be absent in the final product spectrum. Similarly, the signals for the protons adjacent to the azide functional group will experience a shift upon the formation of the triazole ring.

The following table summarizes the characteristic 1H NMR chemical shifts for a representative azide, alkyne, and the resulting 1,4-disubstituted triazole product.

Compound Functional Group Proton Typical Chemical Shift (δ, ppm) Multiplicity
Benzyl AzideAzideBenzylic (-CH2-)~ 4.3Singlet
PhenylacetyleneAlkyneAcetylenic (-C≡CH)~ 3.1Singlet
1-Benzyl-4-phenyl-1H-1,2,3-triazoleTriazoleTriazole Ring (C5-H)~ 8.1[4]Singlet
Benzylic (-CH2-)~ 5.6Singlet

Experimental Protocol: Monitoring Triazole Formation with 1H NMR

This protocol outlines the general steps for validating the formation of a 1,4-disubstituted 1,2,3-triazole using 1H NMR spectroscopy.

Materials:

  • Azide starting material

  • Alkyne starting material

  • Copper(I) catalyst (e.g., Copper(I) iodide, or a mixture of Copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate)[5][6]

  • Appropriate deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR tubes

  • Pipettes and vials

Procedure:

  • Initial Spectra: Acquire 1H NMR spectra of the pure azide and alkyne starting materials in a suitable deuterated solvent. This will provide reference spectra to identify the characteristic peaks of the reactants.

  • Reaction Setup: In a clean, dry vial, dissolve the azide (1 equivalent) and the alkyne (1-1.2 equivalents) in the chosen reaction solvent.

  • Initiation: Add the copper catalyst to the reaction mixture. For the Cu(II)/sodium ascorbate system, a solution of CuSO4·5H2O is added, followed by a solution of sodium ascorbate.[5]

  • Reaction Monitoring: The reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals.

  • Sample Preparation for NMR:

    • Take a small aliquot (a few drops) of the reaction mixture.

    • If necessary, perform a mini-workup by passing the aliquot through a small plug of silica gel with a suitable solvent to remove the copper catalyst, which can cause peak broadening.

    • Dilute the aliquot with the deuterated NMR solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube to a final volume of approximately 0.6 mL.

  • NMR Data Acquisition: Acquire the 1H NMR spectrum of the reaction mixture.

  • Data Analysis:

    • Compare the spectrum of the reaction mixture with the reference spectra of the starting materials.

    • Look for the disappearance or significant reduction in the intensity of the characteristic peaks of the azide and alkyne.

    • Identify the appearance of the characteristic singlet for the triazole ring proton in the downfield region (typically 7.5-8.8 ppm for 1,4-disubstituted triazoles).[1]

    • Observe the shifts in the signals of the protons on the substituent groups attached to the newly formed triazole ring.

    • The integration of the product peak relative to the remaining starting material peaks can be used to determine the reaction conversion.[5]

Workflow for 1H NMR Validation of Triazole Formation

The following diagram illustrates the logical workflow for the validation of triazole formation using 1H NMR spectroscopy.

Triazole_Validation_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_analysis 1H NMR Analysis cluster_validation Validation Azide Azide Reaction CuAAC Reaction Azide->Reaction NMR_Reactants Acquire 1H NMR of Starting Materials Azide->NMR_Reactants Alkyne Alkyne Alkyne->Reaction Alkyne->NMR_Reactants NMR_Reaction Acquire 1H NMR of Reaction Mixture Reaction->NMR_Reaction Analysis Spectral Analysis NMR_Reactants->Analysis NMR_Reaction->Analysis Validation Triazole Formation Confirmed Analysis->Validation

Caption: Workflow for triazole formation validation via 1H NMR.

By following this guide, researchers can confidently and efficiently validate the successful synthesis of 1,2,3-triazoles, ensuring the integrity of their chemical products for further applications.

References

Comparative Analysis of the Chelating Properties of Triazoles Derived from N-Propargyl Lactams: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to N-Propargyl Lactam-Derived Triazoles as Chelating Agents

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are well-regarded for their coordinating capabilities with a variety of metal ions. Their utility as ligands in coordination chemistry stems from the lone pair electrons on their nitrogen atoms, which can form stable complexes with metals. The incorporation of a lactam framework via an N-propargyl linker introduces additional functionalities and potential coordination sites, making these triazole derivatives intriguing candidates for applications in catalysis, medicinal chemistry, and materials science. The lactam ring size (e.g., from 2-pyrrolidone, piperidone, or caprolactam) and the substituents on the triazole ring can be systematically varied to modulate the electronic and steric properties of the ligand, thereby influencing its selectivity and affinity for different metal ions.

Synthetic Pathway

The synthesis of triazoles from N-propargyl lactams is typically achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product N_propargyl_lactam N-Propargyl Lactam CuAAC Cu(I)-Catalyzed Azide- Alkyne Cycloaddition N_propargyl_lactam->CuAAC Organic_azide Organic Azide (R-N3) Organic_azide->CuAAC Triazole_product N-Lactam-CH2-Triazole-R CuAAC->Triazole_product

Caption: Synthetic workflow for N-propargyl lactam-derived triazoles.

Experimental Protocols for Determining Chelating Properties

To quantitatively assess and compare the chelating properties of these triazole derivatives, two primary experimental techniques are recommended: Potentiometric Titration and UV-Vis Spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution. The procedure involves monitoring the pH of a solution containing the ligand and a metal ion as a standard titrant (e.g., a strong base) is added.

Methodology:

  • Solution Preparation: Prepare solutions of the triazole ligand, the metal salt of interest (e.g., CuCl₂, NiCl₂, ZnCl₂), a standardized strong acid (e.g., HCl), and a standardized strong base (e.g., NaOH) in a suitable solvent system (often a water-cosolvent mixture to ensure solubility). An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Titration: Calibrate a pH meter and electrode. In a thermostatted vessel, titrate a solution containing the ligand, metal ion, and acid with the standardized base. Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate titration curves. The stability constants (log β) are calculated from the titration data using specialized software (e.g., HYPERQUAD) by fitting the experimental data to a model of the equilibria in solution.

PotentiometricTitration cluster_setup Experimental Setup cluster_process Process cluster_analysis Data Analysis Titration_Vessel Thermostatted Vessel (Ligand + Metal Ion + Acid) pH_Meter Calibrated pH Meter Titration_Vessel->pH_Meter Titrate Add Base Incrementally & Record pH pH_Meter->Titrate Burette Burette with Standardized Base Burette->Titration_Vessel Plot_Data Plot pH vs. Volume Titrate->Plot_Data Calculate_Constants Calculate Stability Constants (log β) using Software Plot_Data->Calculate_Constants

Caption: Workflow for potentiometric titration to determine stability constants.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, particularly when the complex formation results in a change in the absorbance spectrum.

Methodology:

  • Spectral Scans: Record the UV-Vis spectra of the free ligand and the metal ion solution. Then, prepare a series of solutions with a constant concentration of the ligand and varying concentrations of the metal ion (or vice-versa).

  • Job's Plot (Method of Continuous Variation): To determine the stoichiometry of the complex, prepare a series of solutions where the total molar concentration of ligand and metal is constant, but their mole fractions are varied. Plot the absorbance at a wavelength of maximum change versus the mole fraction of the ligand. The peak of the plot indicates the stoichiometry.

  • Mole-Ratio Method: To determine the stability constant, prepare solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand. Plot the absorbance versus the molar ratio of [Ligand]/[Metal]. The point of inflection in the curve can be used to calculate the stability constant.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in tables. Below are illustrative templates for presenting the stability constants of various triazole-ligand complexes with different metal ions.

Table 1: Stability Constants (log β) of Triazole-Metal Complexes (Illustrative Data)

Ligand (Triazole Derivative)Metal Ionlog β₁₁ (1:1)log β₁₂ (1:2)Method
N-(CH₂-triazol-R₁)-2-pyrrolidoneCu²⁺ValueValuePotentiometry
N-(CH₂-triazol-R₁)-2-pyrrolidoneNi²⁺ValueValuePotentiometry
N-(CH₂-triazol-R₁)-2-pyrrolidoneZn²⁺ValueValuePotentiometry
N-(CH₂-triazol-R₂)-caprolactamCu²⁺ValueValuePotentiometry
N-(CH₂-triazol-R₂)-caprolactamNi²⁺ValueValuePotentiometry
N-(CH₂-triazol-R₂)-caprolactamZn²⁺ValueValuePotentiometry

Note: R₁ and R₂ represent different substituents on the triazole ring.

Table 2: Stoichiometry of Triazole-Metal Complexes Determined by UV-Vis Spectroscopy (Illustrative Data)

Ligand (Triazole Derivative)Metal IonStoichiometry (Metal:Ligand)Wavelength (nm)
N-(CH₂-triazol-R₁)-2-pyrrolidoneCu²⁺e.g., 1:1 and 1:2λ_max
N-(CH₂-triazol-R₂)-caprolactamNi²⁺e.g., 1:1λ_max

Conclusion and Future Outlook

The framework presented here provides a comprehensive guide for the systematic evaluation of the chelating properties of triazoles derived from N-propargyl lactams. The lack of published quantitative data in this specific area highlights a significant research opportunity. By employing the detailed experimental protocols of potentiometric titration and UV-Vis spectrophotometry, researchers can generate the necessary data to populate the comparative tables outlined above. Such studies would be invaluable for understanding the structure-activity relationships of these ligands and would pave the way for their rational design and application in diverse fields, from targeted drug delivery to environmental remediation and catalysis.

cytotoxicity screening of compounds synthesized from 1-(prop-2-yn-1-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the cytotoxic potential of piperidin-2-one analogs, providing a framework for the evaluation of novel compounds synthesized from 1-(prop-2-yn-1-yl)piperidin-2-one.

This guide provides a comparative overview of the cytotoxic activity of various piperidin-2-one derivatives against several cancer cell lines. While direct cytotoxicity data for compounds synthesized from the specific precursor this compound is not extensively available in the current literature, this document serves as a valuable resource by presenting data from structurally related compounds. The provided information, including experimental protocols and comparative data, is intended to guide researchers in the screening and development of novel cytotoxic agents based on the piperidin-2-one scaffold.

The alkyne functionality in this compound makes it a versatile starting material for the synthesis of a diverse range of derivatives, notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This allows for the introduction of various moieties that can modulate the cytotoxic profile of the resulting compounds.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various piperidinone derivatives from published studies. This data provides a benchmark for the potential efficacy of novel compounds synthesized from this compound.

Compound SeriesTest Compound(s)Cell Line(s)IC50 (µM)Reference CompoundReference IC50 (µM)
1-[3-(2-methoxyethylthio)-propionyl]-3,5-bis(benzylidene)-4-piperidones2a Nalm-6, CEM, Jurkat1.8 - 126.4 (24h), 0.9 - 11.7 (48h)--
3,5-bis(4-fluorobenzylidene)-1-[3-(2-methoxyethyl sulfinyl)-propionyl]-4-piperidone3e Nalm-6, CEM, Jurkat0.9 - 99.4 (24h), 0.6 - 6.3 (48h)--
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives6a (hydroxyl at para position)Breast cancer cell linesActive (specific IC50 not provided)Doxorubicin-
(3E,5E)-3,5-dibenzylidene-1-(2,2-dichloroacetyl)piperidin-4-one2608, 2610 Breast, pancreatic, leukemia, lymphoma, colon, and fibroblast cell linesLow micromolar to nanomolar range--

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the in vitro cytotoxicity screening of newly synthesized compounds.

G cluster_0 Compound Synthesis & Preparation cluster_1 Cell Culture & Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis start Synthesize derivatives from This compound dissolve Dissolve compounds in DMSO to create stock solutions start->dissolve treat Treat cells with serial dilutions of synthesized compounds dissolve->treat seed Seed cancer cell lines in 96-well plates seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform MTT or SRB assay incubate->assay read Measure absorbance/fluorescence with a plate reader assay->read calculate Calculate % cell viability and IC50 values read->calculate compare Compare with reference compounds calculate->compare

Caption: A generalized workflow for the synthesis and cytotoxic evaluation of novel compounds.

Detailed Experimental Protocols

Accurate and reproducible cytotoxicity data relies on standardized experimental protocols. Below are detailed methods for two commonly used assays: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[2] It is a reliable and highly reproducible method for cytotoxicity screening.[3]

Materials:

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% acetic acid

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.[2]

  • Washing: Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium.

  • Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from the dose-response curves.

Signaling Pathways in Piperidinone-Induced Cytotoxicity

While the precise mechanisms of action for novel compounds require detailed investigation, studies on other cytotoxic piperidone derivatives suggest potential involvement in key signaling pathways leading to apoptosis.

G Piperidinone Piperidinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Piperidinone->ROS PI3K PI3K Piperidinone->PI3K Inhibition Mito_Depol Mitochondrial Depolarization ROS->Mito_Depol Caspase_Act Caspase Activation (e.g., Caspase-3) Mito_Depol->Caspase_Act Apoptosis Apoptosis Caspase_Act->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth ↓ Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Potential signaling pathways affected by cytotoxic piperidinone derivatives.

Some piperidone compounds have been shown to induce apoptosis through the intrinsic pathway, characterized by the generation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases.[4] Additionally, inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, is another potential mechanism contributing to the cytotoxic effects of these compounds.

This guide provides a foundational framework for the cytotoxicity screening of novel compounds derived from this compound. By utilizing the comparative data and detailed protocols presented, researchers can effectively evaluate the anticancer potential of their synthesized molecules.

References

A Comparative Guide to Clickable Building Blocks: The Synthetic Utility of N-propargyl-δ-valerolactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for the rapid and efficient assembly of complex molecular architectures. The choice of the "clickable" building block is paramount to the success of these endeavors, influencing reaction kinetics, biocompatibility, and the overall properties of the final conjugate. This guide provides a comparative analysis of N-propargyl-δ-valerolactam, a versatile yet underexplored building block, against other prominent clickable moieties, offering insights into its synthetic utility.

Introduction to Click Chemistry Building Blocks

Click chemistry encompasses a set of biocompatible, highly efficient, and selective reactions. The most prominent among these are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. The choice of reaction and the corresponding building blocks dictates the scope and applicability of the conjugation strategy.

N-propargyl-δ-valerolactam emerges as a compelling building block for CuAAC due to the presence of a terminal alkyne tethered to a lactam scaffold. The propargyl group offers a favorable combination of reactivity, ease of installation, and cost-effectiveness. The δ-valerolactam ring, a cyclic amide, can influence the solubility and conformational properties of the resulting conjugates, making it an attractive component for constructing diverse molecular entities.

Comparative Analysis of Clickable Building Blocks

To provide a clear comparison, this guide evaluates N-propargyl-δ-valerolactam (represented by its close analog, N-propargylamide in kinetic studies) alongside other common terminal alkynes for CuAAC, as well as prominent building blocks for SPAAC and IEDDA.

Quantitative Comparison of Reaction Kinetics

The rate of a click reaction is a critical parameter, especially in biological systems where rapid and efficient conjugation is often required. The following tables summarize the kinetic data for various clickable building blocks.

Table 1: Comparison of Reaction Times for Terminal Alkynes in Ligand-Accelerated CuAAC

Alkyne Building BlockTime to 50% Conversion (t₅₀)Time to 90% Conversion (t₉₀)
N-propargylamide (analog for N-propargyl-δ-valerolactam) ~5-10 min~15-30 min
Propiolamide< 5 min< 15 min
Propargyl ether~5-10 min~15-30 min
Propargylamine~10-15 min~30-45 min
Propargyl alcohol~10-15 min~30-45 min
Aromatic alkyne> 15 min> 45 min
Aliphatic alkyne> 15 min> 45 min
Data adapted from a study comparing various alkyne substrates under bioconjugation conditions.[1]

Table 2: Comparison of Second-Order Rate Constants for Different Click Chemistry Reactions

Click ReactionBuilding Block (Diene/Dienophile or Alkyne)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
CuAAC Terminal Alkyne (e.g., N-propargyl-δ-valerolactam) 10¹ - 10⁴ [2]
SPAACDIBO (Dibenzocyclooctynol)~0.3
SPAACBCN (Bicyclo[6.1.0]nonyne)~0.1 - 1.0
SPAACDBCO (Dibenzoazacyclooctyne)~0.1
IEDDATetrazine + trans-Cyclooctene (TCO)10³ - 10⁶[2]
IEDDATetrazine + Norbornene~1 - 10²

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. Below are representative protocols for the synthesis of N-propargyl-δ-valerolactam and its subsequent use in a CuAAC reaction, along with general protocols for SPAAC and IEDDA.

Synthesis of N-propargyl-δ-valerolactam

This protocol is adapted from general methods for the N-alkylation of lactams.[3][4]

Materials:

  • δ-Valerolactam

  • Propargyl bromide (80% in toluene)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of δ-valerolactam (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add propargyl bromide (1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-propargyl-δ-valerolactam.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • N-propargyl-δ-valerolactam (1.0 eq)

  • Azide-containing molecule (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.05-0.5 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • Dissolve N-propargyl-δ-valerolactam and the azide-containing molecule in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by various methods depending on the product's properties, including extraction, precipitation, or purification by column chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-containing molecule (1.0 eq)

  • Strained alkyne (e.g., DBCO, BCN) (1.0-1.5 eq)

  • Biocompatible solvent (e.g., PBS, DMSO/PBS)

Procedure:

  • Dissolve the azide-containing molecule in the chosen solvent.

  • Add the strained alkyne to the solution.

  • Stir the reaction at room temperature or 37 °C. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, fluorescence).

  • The product can often be used directly in biological applications or purified if necessary.

General Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Materials:

  • Tetrazine-containing molecule (1.0 eq)

  • Strained alkene (e.g., trans-Cyclooctene, norbornene) (1.0-1.5 eq)

  • Solvent (e.g., aqueous buffer, organic solvent)

Procedure:

  • Dissolve the tetrazine-containing molecule in the chosen solvent.

  • Add the strained alkene to the solution.

  • The reaction typically proceeds very rapidly at room temperature.

  • Monitor the reaction by observing the disappearance of the characteristic color of the tetrazine or by analytical techniques.

  • The product is often formed cleanly and may not require extensive purification.

Visualizing Click Chemistry Workflows

The following diagrams illustrate the fundamental principles of the discussed click chemistry reactions.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System N-propargyl-δ-valerolactam N-propargyl-δ-valerolactam Triazole Product Triazole Product N-propargyl-δ-valerolactam->Triazole Product Azide Azide Azide->Triazole Product Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Cu(I) Cu(I)->Triazole Product Catalyzes SPAAC_Mechanism cluster_reactants Reactants Strained Alkyne\n(e.g., DBCO, BCN) Strained Alkyne (e.g., DBCO, BCN) Triazole Product Triazole Product Strained Alkyne\n(e.g., DBCO, BCN)->Triazole Product [3+2] Cycloaddition Azide Azide Azide->Triazole Product IEDDA_Mechanism cluster_reactants Reactants Tetrazine (Diene) Tetrazine (Diene) Cycloadduct Cycloadduct Tetrazine (Diene)->Cycloadduct [4+2] Cycloaddition Strained Alkene (Dienophile)\n(e.g., TCO, Norbornene) Strained Alkene (Dienophile) (e.g., TCO, Norbornene) Strained Alkene (Dienophile)\n(e.g., TCO, Norbornene)->Cycloadduct Final Product Final Product Cycloadduct->Final Product N₂ extrusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(Prop-2-yn-1-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 1-(Prop-2-yn-1-yl)piperidin-2-one, ensuring operational integrity and adherence to safety protocols.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on the known hazards of structurally similar compounds, namely 1-(prop-2-yn-1-yl)piperidine and general principles of handling reactive chemicals. Users must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with the utmost care. Based on the hazard profile of its close analog, 1-(prop-2-yn-1-yl)piperidine, this compound should be presumed to be:

  • Flammable: Keep away from heat, sparks, open flames, and other ignition sources.

  • Corrosive: Likely to cause severe skin burns and eye damage.

  • Irritating: May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a respirator may be necessary.

Quantitative Data for Hazard Assessment

The following table summarizes key quantitative data for 1-(prop-2-yn-1-yl)piperidine, which should be used as a conservative estimate for the hazard profile of this compound.

PropertyValueCompound Reference
GHS Hazard Statements H226, H314, H3351-(Prop-2-yn-1-yl)piperidine[1]
Molecular Formula C₈H₁₃N1-(Prop-2-yn-1-yl)piperidine[1][2][3]
Molecular Weight 123.20 g/mol 1-(Prop-2-yn-1-yl)piperidine[1]
Boiling Point 157.6°C at 760 mmHg1-(Prop-2-yn-1-yl)piperidine[3]
Flash Point 41.5°C1-(Prop-2-yn-1-yl)piperidine[3]

GHS Hazard Statement Key:

  • H226: Flammable liquid and vapor[1].

  • H314: Causes severe skin burns and eye damage[1].

  • H335: May cause respiratory irritation[1].

Step-by-Step Disposal Protocol

Note: This protocol does not involve on-site chemical neutralization, as such procedures should only be performed by trained personnel with validated methods. The primary method of disposal is through a licensed hazardous waste management company.

Experimental Workflow for Waste Collection and Disposal:

  • Segregation of Waste:

    • Dedicate a specific, properly labeled, and compatible waste container for this compound and any materials contaminated with it.

    • The container should be made of a material compatible with organic, corrosive, and flammable liquids (e.g., a coated glass or appropriate polymer bottle).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.

  • Container Labeling:

    • Immediately label the waste container with a "Hazardous Waste" sticker.

    • Clearly write the full chemical name: "this compound".

    • Indicate the primary hazards: "Flammable," "Corrosive," "Irritant."

    • Keep a running log of the approximate volume of waste added to the container.

  • Waste Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, away from heat sources, and in secondary containment to catch any potential leaks.

  • Disposal of Contaminated Materials:

    • Any materials grossly contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in a sealed, labeled bag and then into the designated hazardous waste container.

    • For rinsing empty containers that held the pure substance, the first rinse should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Arranging for Pickup:

    • Once the waste container is full or has been in storage for a period defined by your institution (often not to exceed one year), arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal contractor.

    • Ensure all paperwork and manifests are completed accurately as required.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste assess_hazards Assess Hazards (Flammable, Corrosive, Irritant) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->ppe waste_type Is the waste pure liquid, a solution, or contaminated solid? ppe->waste_type pure_liquid Pure Liquid or Solution waste_type->pure_liquid Liquid/Solution contaminated_solid Contaminated Solid (Gloves, Paper Towels, etc.) waste_type->contaminated_solid Solid collect_liquid Collect in a labeled, compatible hazardous waste container. pure_liquid->collect_liquid collect_solid Place in a sealed, labeled bag and then into the hazardous waste container. contaminated_solid->collect_solid storage Store sealed container in a designated satellite accumulation area with secondary containment. collect_liquid->storage collect_solid->storage full_container Is container full or storage time limit reached? storage->full_container arrange_pickup Arrange for pickup by EHS or a licensed hazardous waste contractor. full_container->arrange_pickup Yes continue_collection Continue Collection full_container->continue_collection No end End: Waste Properly Disposed arrange_pickup->end continue_collection->waste_type

Disposal Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-yn-1-yl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.